2-Fluoro-4-(morpholinomethyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[2-fluoro-4-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-11-7-9(1-2-10(11)12(15)16)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGZQOHKVDEKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN2CCOCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Fluoro-4-(morpholinomethyl)phenylboronic acid pinacol ester
CAS Number: 897016-97-6
This guide provides a comprehensive technical overview of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid pinacol ester, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical applications, with a focus on its role in modern synthetic chemistry, particularly in the formation of carbon-carbon bonds.
Introduction: The Strategic Importance of Fluorinated Boronic Esters
In contemporary drug discovery, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. Fluorine's unique electronic nature can improve metabolic stability, membrane permeability, and binding affinity to biological targets. Boronic acids and their pinacol esters are indispensable reagents in organic synthesis, most notably for their participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[1]
This compound pinacol ester (CAS: 897016-97-6) merges these two powerful concepts. It provides a stable, versatile platform to introduce a fluorinated phenyl ring functionalized with a morpholine moiety. The morpholine group can enhance aqueous solubility and provides a basic nitrogen handle for further molecular interactions or modifications, making this reagent particularly valuable in the synthesis of complex molecules with potential therapeutic applications.
Physicochemical and Safety Profile
Accurate characterization is the foundation of reproducible science. The key properties of this compound pinacol ester are summarized below.
| Property | Value | Source(s) |
| CAS Number | 897016-97-6 | [2][3] |
| Molecular Formula | C₁₇H₂₅BFNO₃ | [3] |
| Molecular Weight | 321.19 g/mol | [3] |
| Appearance | Solid or liquid | [2] |
| Purity | Typically ≥96% | [2] |
| Storage | Store in a sealed, air-resistant container | [2] |
Safety Information:
While a comprehensive toxicological profile is not widely published, related boronic acid pinacol esters are known to be irritants. Standard laboratory safety protocols should be strictly followed.
-
Hazard Statements: May cause skin, eye, and respiratory irritation.
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.
Synthesis of the Reagent
The synthesis of this compound pinacol ester is typically achieved through a two-step process, starting from a commercially available precursor. This pathway ensures high yields and purity, which is critical for its subsequent use in sensitive cross-coupling reactions.
Diagram of the Synthetic Pathway
Caption: Synthetic route to the target compound.
Step-by-Step Synthesis Protocol:
Step 1: Synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine
This initial step involves the nucleophilic substitution of a benzylic bromide with morpholine.
-
Reagents & Setup: To a solution of 1-bromo-4-(bromomethyl)-2-fluorobenzene (1.0 eq) in acetonitrile, add morpholine (1.1 eq) and potassium carbonate (1.0 eq).
-
Reaction: Stir the mixture at room temperature (approx. 25°C) under an inert atmosphere (e.g., nitrogen or argon) for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Purification: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield 4-(4-bromo-3-fluorobenzyl)morpholine as a pure oil.
Step 2: Synthesis of this compound pinacol ester (Miyaura Borylation)
The key C-B bond is formed in this step using a palladium-catalyzed borylation reaction.
-
Reagents & Setup: In a reaction vessel purged with an inert atmosphere, combine 4-(4-bromo-3-fluorobenzyl)morpholine (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.03 eq).
-
Solvent: Add a suitable anhydrous solvent, such as dioxane or DMSO.
-
Reaction: Heat the mixture to 80-90°C and stir for 4-12 hours, monitoring by TLC or GC-MS until the starting aryl bromide is consumed.
-
Work-up & Purification: Cool the reaction to room temperature and dilute with a solvent like ethyl acetate. Wash the organic phase with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to afford the final this compound pinacol ester.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl or heteroaryl structures. The pinacol ester provides enhanced stability over the free boronic acid, yet is sufficiently reactive under standard catalytic conditions.
General Reaction Mechanism Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, multi-step process involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality in Experimental Choices:
-
Catalyst: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used. The choice of ligand can significantly impact reaction efficiency by influencing the rates of oxidative addition and reductive elimination.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step. It activates the boronic ester by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group from boron to palladium.[4]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is often employed. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling this compound pinacol ester with a generic aryl bromide.
-
Reaction Setup: In a flask, combine the aryl bromide (1.0 eq), this compound pinacol ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Seal the flask and thoroughly degas the mixture by purging with an inert gas (argon or nitrogen) for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water, via syringe.
-
Heating: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
This compound pinacol ester is a high-value, multifunctional building block for advanced organic synthesis. Its strategic combination of a fluorine atom, a solubilizing morpholine group, and a stable yet reactive boronic ester moiety makes it an exemplary tool for medicinal chemists. A thorough understanding of its properties, synthesis, and application in robust protocols like the Suzuki-Miyaura coupling is essential for leveraging its full potential in the development of novel chemical entities.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. russell.lookchem.com [russell.lookchem.com]
- 3. 897016-97-6 | this compound pinacol ester | Boroncore [boroncore.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(morpholinomethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Fluoro-4-(morpholinomethyl)phenylboronic Acid
This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structural motifs—a fluorinated phenylboronic acid and a morpholinomethyl substituent—impart unique properties that make it a valuable building block in the synthesis of complex organic molecules. The boronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation[1][2][3]. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the morpholine group can improve aqueous solubility and provides a basic handle for salt formation or further functionalization. This guide provides a comprehensive overview of a robust synthetic route to this important compound, detailing the underlying chemical principles and experimental protocols.
Synthetic Strategy: A Multi-step Approach
The synthesis of this compound is best approached through a multi-step sequence starting from a commercially available precursor. The general strategy involves the introduction of the morpholinomethyl group onto a fluorinated aromatic core, followed by the installation of the boronic acid functionality. A common and effective method for introducing the boronic acid group is through a lithium-halogen exchange followed by quenching with a borate ester[4][5]. This method offers high yields and functional group tolerance. To enhance stability and ease of purification, the boronic acid is often isolated as its pinacol ester, which can be readily hydrolyzed to the free boronic acid in the final step[6][7][8][9][10].
A plausible and efficient synthetic route is outlined below:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 4-((3-Fluoro-4-methylbenzyl)morpholine)
Step 1: Benzylic Bromination of 1-Bromo-2-fluoro-4-methylbenzene
The initial step involves the radical bromination of the methyl group of 1-bromo-2-fluoro-4-methylbenzene. This reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) and uses N-bromosuccinimide (NBS) as the bromine source.
-
Protocol:
-
To a solution of 1-bromo-2-fluoro-4-methylbenzene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(bromomethyl)-2-fluoro-4-methylbenzene, which can be used in the next step without further purification.
-
Step 2: Nucleophilic Substitution with Morpholine
The benzylic bromide is a reactive electrophile that readily undergoes nucleophilic substitution with morpholine to introduce the desired morpholinomethyl group.
-
Protocol:
-
Dissolve the crude 1-(bromomethyl)-2-fluoro-4-methylbenzene (1.0 eq) in acetonitrile.
-
Add morpholine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to afford 4-((3-fluoro-4-methylbenzyl)morpholine).
-
Part 2: Synthesis of this compound
Step 3: Lithium-Halogen Exchange and Borylation
This crucial step involves the formation of an aryllithium intermediate via lithium-halogen exchange, which is then trapped with a boronic ester to form the carbon-boron bond. The use of a pinacol ester of boronic acid is advantageous for its stability[8].
-
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-((3-fluoro-4-methylbenzyl)morpholine) (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
In a separate flask, dissolve 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxyboronic acid pinacol ester) (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the aryllithium solution to the boronic ester solution via cannula, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound pinacol ester.
-
Step 4: Hydrolysis of the Pinacol Ester
The final step is the deprotection of the boronic acid by hydrolyzing the pinacol ester under acidic conditions.
-
Protocol:
-
Dissolve the this compound pinacol ester (1.0 eq) in a mixture of THF and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by LC-MS).
-
Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate it, and purify the resulting solid by recrystallization or precipitation to obtain the final product, this compound.
-
Reaction Mechanism: The Core of the Borylation Step
The key transformation in this synthesis is the conversion of the aryl bromide to the arylboronic acid. This proceeds through a well-established organometallic pathway.
Caption: Mechanism of the borylation reaction.
Data Summary
| Step | Reactant | Reagents | Product | Expected Yield (%) |
| 1 | 1-Bromo-2-fluoro-4-methylbenzene | NBS, AIBN | 1-(Bromomethyl)-2-fluoro-4-methylbenzene | 85-95 |
| 2 | 1-(Bromomethyl)-2-fluoro-4-methylbenzene | Morpholine, K₂CO₃ | 4-((3-Fluoro-4-methylbenzyl)morpholine) | 80-90 |
| 3 | 4-((3-Fluoro-4-methylbenzyl)morpholine) | n-BuLi, Isopropoxyboronic acid pinacol ester | This compound pinacol ester | 60-75 |
| 4 | This compound pinacol ester | HCl (aq) | This compound | >90 |
Characterization and Quality Control
The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are essential for structural elucidation and confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Brominating agents like NBS are corrosive and toxic.
-
All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved in good overall yield through a carefully planned synthetic route. The key steps involve the introduction of the morpholinomethyl side chain followed by a robust lithium-halogen exchange and borylation sequence. The use of a pinacol ester intermediate facilitates purification and handling. This guide provides a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and materials science.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 7. This compound pinacol ester 97% - CAS:897016-97-6 - 如吉生物科技 [shruji.com]
- 8. 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester | 2096340-33-7 [amp.chemicalbook.com]
- 9. 897016-97-6 | this compound pinacol ester | Boroncore [boroncore.com]
- 10. EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same - Google Patents [patents.google.com]
Spectroscopic Characterization of 2-Fluoro-4-(morpholinomethyl)phenylboronic Acid: A Technical Guide for Researchers
Introduction
2-Fluoro-4-(morpholinomethyl)phenylboronic acid is a synthetically versatile molecule of significant interest in medicinal chemistry and drug development. As with many substituted phenylboronic acids, it serves as a crucial building block in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The presence of a fluorine atom and a morpholinomethyl group on the phenyl ring imparts unique electronic and steric properties, influencing its reactivity and potential biological activity. A thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound dictates the signals that will be observed in various spectroscopic analyses. The key structural components to consider are:
-
The Phenyl Ring: A substituted aromatic system that will give rise to characteristic signals in ¹H and ¹³C NMR spectroscopy. The substitution pattern (1,2,4-trisubstituted) will influence the coupling patterns of the aromatic protons.
-
The Boronic Acid Group (-B(OH)₂): This functional group is central to the molecule's reactivity. It will have a characteristic, though often broad, signal in ¹¹B NMR. The acidic protons may be observable in ¹H NMR under specific conditions.
-
The Fluorine Atom (-F): The presence of fluorine will introduce C-F and H-F couplings in the ¹³C and ¹H NMR spectra, respectively, which are invaluable for structural assignment. ¹⁹F NMR will provide a direct and sensitive probe for this nucleus.
-
The Morpholinomethyl Group (-CH₂-N(CH₂CH₂)₂O): This substituent possesses several sets of protons and carbons that will have distinct chemical shifts in the NMR spectra.
Due to the common synthetic route and for enhanced stability, boronic acids are often isolated and characterized as their pinacol esters. The pinacol ester of the target molecule, This compound pinacol ester , has a molecular formula of C₁₇H₂₅BFNO₃ and a molecular weight of 321.2 g/mol [1][2][3][4][5][6][7][8][9]. The spectroscopic data of this derivative will be presented as a primary reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments would be necessary for a complete characterization.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, the following signals are expected:
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| Aromatic Protons | 7.0 - 8.0 | m | J(H,H), J(H,F) | The three aromatic protons will appear as a complex multiplet due to ortho, meta, and para H-H couplings, as well as coupling to the adjacent fluorine atom. |
| B(OH)₂ | 4.0 - 6.0 | br s | - | This signal is often broad and may exchange with residual water in the solvent, potentially leading to its disappearance. Its observation is highly dependent on the solvent and concentration. |
| -CH₂- (benzyl) | ~3.5 | s | - | The methylene protons adjacent to the phenyl ring and the morpholine nitrogen are expected to appear as a singlet. |
| Morpholine Protons (-N(CH₂CH₂)₂O) | 2.4 - 3.7 | m | J(H,H) | The eight protons of the morpholine ring will likely appear as two multiplets corresponding to the protons adjacent to the nitrogen and oxygen atoms, respectively. |
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ or CDCl₃ are commonly used. For observing the acidic B(OH)₂ protons, a very dry solvent is necessary to minimize exchange. The presence of a trimeric boroxine in equilibrium with the boronic acid in non-polar solvents can lead to complex or broad spectra[10]. Running the NMR in d₄-methanol can sometimes provide sharper signals for boronic acids[11].
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon Type | Predicted Chemical Shift (ppm) | Coupling | Notes |
| Aromatic C-B | 125 - 135 | - | The carbon atom directly attached to the boron is often difficult to observe due to quadrupolar broadening from the boron nucleus. |
| Aromatic C-F | 160 - 165 | d, ¹J(C,F) | This carbon will appear as a doublet with a large one-bond C-F coupling constant (~250 Hz)[12][13]. |
| Other Aromatic Carbons | 115 - 140 | d, J(C,F) | The other aromatic carbons will also exhibit coupling to the fluorine atom, with smaller coupling constants. |
| -CH₂- (benzyl) | ~60 | - | |
| Morpholine Carbons | 45 - 70 | - | Two distinct signals are expected for the morpholine carbons. |
¹¹B and ¹⁹F NMR Spectroscopy
-
¹¹B NMR: This experiment is highly diagnostic for boron-containing compounds. For a trigonal planar (sp²-hybridized) boronic acid, a broad signal is expected in the range of δ 28-30 ppm[2][14]. This distinguishes it from the tetrahedral (sp³-hybridized) boronate esters which resonate further upfield[2][14].
-
¹⁹F NMR: This technique is very sensitive and will show a single resonance for the fluorine atom. The chemical shift will be dependent on the standard used. Long-range coupling to aromatic protons may be observed, resulting in a multiplet[13].
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR Spectroscopic Analysis.
Self-Validating System: The combination of 1D and potentially 2D NMR experiments (like COSY and HSQC) provides a self-validating system. For instance, the connectivity between protons and carbons deduced from 2D NMR must be consistent with the chemical shifts and coupling patterns observed in the 1D spectra. The presence of characteristic C-F couplings in the ¹³C NMR spectrum validates the position of the fluorine atom inferred from the ¹H NMR coupling patterns.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Expected Mass Spectrum
For this compound (Molecular Formula: C₁₁H₁₅BFNO₃, Molecular Weight: 239.05 g/mol ), the following would be expected:
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely yield the protonated molecule [M+H]⁺ at m/z 240.05.
-
High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass measurement, confirming the elemental composition.
-
Fragmentation: Depending on the ionization energy, fragmentation may occur. Common fragmentation pathways could include the loss of water from the boronic acid group or cleavage of the morpholinomethyl substituent.
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: Workflow for Mass Spectrometric Analysis.
Trustworthiness: The accuracy of HRMS data provides a high degree of confidence in the assigned elemental composition. The isotopic pattern of the molecular ion, particularly the presence of boron isotopes (¹⁰B and ¹¹B), can further validate the presence of a single boron atom in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Spectrum
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| O-H stretch (boronic acid) | 3200 - 3600 (broad) | This broad absorption is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. In solution, a sharper band may be observed[14][15]. |
| C-H stretch (aromatic) | 3000 - 3100 | |
| C-H stretch (aliphatic) | 2800 - 3000 | |
| C=C stretch (aromatic) | 1450 - 1600 | |
| B-O stretch | 1330 - 1360 | A strong and characteristic band for boronic acids[16]. |
| C-N stretch | 1000 - 1250 | |
| C-O stretch (ether) | 1070 - 1150 | From the morpholine ring. |
| C-F stretch | 1000 - 1400 | This can sometimes be difficult to assign definitively as it falls in the fingerprint region. |
Experimental Protocol for IR Data Acquisition
Caption: Workflow for Infrared Spectroscopic Analysis.
Authoritative Grounding: The assignment of characteristic IR absorption bands is based on well-established correlation tables and literature data for similar compounds[17][18][19]. For example, the strong absorption around 1350 cm⁻¹ is a reliable indicator of the B-O stretching vibration in phenylboronic acids[16].
Conclusion
A comprehensive spectroscopic analysis is indispensable for the unambiguous characterization of this compound. By employing a combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy, mass spectrometry, and infrared spectroscopy, researchers can confidently verify the structure and purity of this important synthetic building block. This guide provides a predictive framework for the expected spectroscopic data and details the necessary experimental protocols to acquire and interpret this information, thereby upholding the principles of scientific integrity and enabling the advancement of research and development in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum [chemicalbook.com]
- 5. 897016-97-6 | this compound pinacol ester | Boroncore [boroncore.com]
- 6. This compound pinacol ester 97% - CAS:897016-97-6 - 如吉生物科技 [shruji.com]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. This compound pinacol ester 897016-97-6, CasNo.897016-97-6 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 9. 897016-97-6 | this compound pinacol ester | Boroncore [boroncore.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Ortho-Effect Unleashed: Unpacking the Role of the 2-Fluoro Substituent in Phenylboronic Acid Reactivity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] Among the vast array of fluorinated building blocks, 2-fluorophenylboronic acid stands out for its unique reactivity profile, which is profoundly influenced by the ortho-positioning of the highly electronegative fluorine atom. This guide provides an in-depth analysis of the multifaceted role of the 2-fluoro substituent, dissecting its influence on the electronic properties, conformational behavior, and Lewis acidity of the phenylboronic acid core. We will explore the underlying principles of intramolecular hydrogen bonding and coordination, their impact on reactivity in pivotal transformations like the Suzuki-Miyaura cross-coupling, and the practical applications that arise from these distinct characteristics. This document serves as a technical resource, blending mechanistic theory with practical, field-proven insights and detailed experimental protocols.
The Fundamental Influence of the Ortho-Fluoro Group
The reactivity of a substituted phenylboronic acid is a delicate interplay of steric and electronic factors. While fluorine substitution at any position has an impact, the ortho-position engenders a unique set of interactions that dramatically alter the molecule's behavior compared to its meta and para isomers or the unsubstituted parent compound.
Electronic Effects: A Tug-of-War
The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect polarizes the C-F sigma bond, drawing electron density away from the aromatic ring and, consequently, from the boronic acid moiety.[2][3] This inductive pull increases the electrophilicity and Lewis acidity of the boron atom.
However, fluorine also possesses lone pairs of electrons that can participate in a resonance or mesomeric effect (+M), donating electron density back to the aromatic ring. In the case of a para-substituent, the inductive and resonance effects can partially counteract each other.[4] For the ortho-substituent, the proximity to the boronic acid group allows for more direct and profound electronic modulation, which is further amplified by through-space interactions.
Conformational Control and Intramolecular Interactions
The most defining feature of the 2-fluoro substituent is its ability to engage in intramolecular interactions with the adjacent boronic acid group. This interaction is often described as an intramolecular B-O-H···F hydrogen bond.[4] This hydrogen bond helps to lock the boronic acid group in a specific conformation, influencing its orientation relative to the phenyl ring.
This conformational constraint, sometimes related to the "fluorine gauche effect," pre-organizes the molecule for subsequent reactions.[5] The formation of this intramolecular hydrogen bond enhances the acidity of the boronic acid.[4]
References
The Strategic Deployment of 2-Fluoro-4-(morpholinomethyl)phenylboronic Acid in Modern Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a paramount objective. The strategic incorporation of unique structural motifs into small molecule scaffolds is a key driver of innovation in this field. This technical guide provides an in-depth exploration of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid , a versatile and increasingly pivotal building block in the synthesis of targeted therapeutics. We will dissect the synergistic contributions of its constituent parts—the fluorine atom, the morpholine moiety, and the boronic acid functional group—to the overall pharmacological profile of the resulting drug candidates. Through a detailed case study of its application in the synthesis of a potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, this guide will illuminate the practical utility and strategic advantages of this compound in contemporary drug discovery.
Introduction: The Architectural Significance of this compound
The design of kinase inhibitors often hinges on the judicious selection of building blocks that can confer a desirable combination of potency, selectivity, and pharmacokinetic properties. This compound has emerged as a valuable reagent in this context, offering a trifecta of functionalities that address key challenges in drug design.
-
The Boronic Acid Handle: This functional group is a cornerstone of modern synthetic chemistry, most notably for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction provides a robust and versatile method for the formation of carbon-carbon bonds, enabling the efficient construction of complex biaryl structures that are common in kinase inhibitors.[1]
-
The Fluorine Substituent: The incorporation of fluorine into drug candidates is a well-established strategy to modulate various physicochemical and pharmacological properties.[2] A fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to the target protein through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby influencing solubility and cell permeability.[2]
-
The Morpholine Moiety: The morpholine ring is considered a "privileged" scaffold in medicinal chemistry.[3] Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with the target protein, often through hydrogen bonding with the morpholine oxygen.[3] In the context of kinase inhibitors, the morpholine group frequently occupies the solvent-exposed region of the ATP-binding pocket, contributing to both potency and selectivity.
The strategic combination of these three motifs in a single building block provides medicinal chemists with a powerful tool to rapidly generate and optimize novel kinase inhibitors.
Physicochemical Properties and Synthetic Considerations
A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BFNO₃ | N/A |
| Molecular Weight | 239.05 g/mol | N/A |
| Appearance | Off-white to white solid | N/A |
| Solubility | Soluble in organic solvents such as DMSO and methanol | N/A |
Table 1: Physicochemical Properties of this compound.
The synthesis of this compound is not trivial and is often performed by specialized chemical suppliers. A common synthetic route involves the initial reaction of 1,2-difluoro-4-nitrobenzene with morpholine to introduce the morpholinomethyl group.[2] Subsequent reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer-type reaction with a boron source, can yield the desired boronic acid. The pinacol ester of this boronic acid is also commercially available and often used in Suzuki-Miyaura coupling reactions due to its enhanced stability and ease of handling.
Application in Kinase Inhibitor Synthesis: A Case Study
The true value of this compound is best illustrated through its application in the synthesis of potent and selective kinase inhibitors. A prominent example is its use in the preparation of 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, a class of compounds known to inhibit various kinases, including those in the PI3K/mTOR pathway.[4][5]
Target Scaffold: The Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[6] Its structure mimics the adenine core of ATP, allowing it to form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The C3 position of this scaffold is a common site for modification, as it projects into a hydrophobic pocket of the ATP-binding site. The introduction of a substituted aryl group at this position is a proven strategy to enhance potency and modulate selectivity.
The Suzuki-Miyaura Coupling: A Cornerstone Reaction
The synthesis of 3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exemplifies the utility of this compound in a Suzuki-Miyaura cross-coupling reaction.
Figure 1: Suzuki-Miyaura Coupling Workflow. This diagram illustrates the key components of the Suzuki-Miyaura cross-coupling reaction for the synthesis of the target kinase inhibitor.
Detailed Experimental Protocol: Synthesis of 3-(3-Fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
The following protocol is a representative example of how this compound can be utilized in a Suzuki-Miyaura coupling reaction.
Materials:
-
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
This compound (or its pinacol ester)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Sodium carbonate)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equivalent), this compound (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Add the palladium catalyst (typically 0.05 to 0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Self-Validating System: The success of this protocol can be validated at multiple stages. The disappearance of the starting materials and the appearance of the product can be monitored by TLC or LC-MS. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Structure-Activity Relationship (SAR) and Pharmacological Implications
The incorporation of the 3-fluoro-4-morpholinophenyl moiety, derived from this compound, has significant implications for the biological activity of the resulting kinase inhibitor.
| Position | Moiety | Contribution to Activity |
| Pyrazolo[3,4-d]pyrimidine Core | Hinge-Binding Motif | Forms key hydrogen bonds with the kinase hinge region, essential for potent inhibition.[6] |
| C3-Position | 3-Fluoro-4-morpholinophenyl | Occupies a hydrophobic pocket, with the fluorine atom potentially enhancing binding affinity and metabolic stability. The morpholine group can interact with the solvent-exposed region and improve solubility. |
| N1-Position | Typically substituted | Modifications at this position can be used to fine-tune selectivity and pharmacokinetic properties. |
Table 2: Structure-Activity Relationship (SAR) of 3-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Kinase Inhibitors.
The fluorine atom at the 2-position of the phenyl ring can influence the conformation of the molecule, potentially leading to a more favorable binding orientation within the ATP pocket. Furthermore, the electron-withdrawing nature of the fluorine can modulate the electronics of the phenyl ring, which can also impact binding interactions. The morpholine group, as previously mentioned, is crucial for improving the drug-like properties of the molecule, including solubility and metabolic stability, which are critical for oral bioavailability.
Conclusion and Future Perspectives
This compound represents a sophisticated and highly valuable building block in the medicinal chemist's toolbox. Its unique combination of a reactive handle for cross-coupling, a fluorine atom for modulating physicochemical and pharmacokinetic properties, and a morpholine moiety for enhancing solubility and target engagement makes it an ideal reagent for the synthesis of next-generation kinase inhibitors. The case study presented herein demonstrates its practical application in the construction of a potent pyrazolo[3,4-d]pyrimidine-based inhibitor, highlighting the strategic advantages of its use. As the demand for more selective and effective targeted therapies continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. WO2008115974A3 - Pyrazolopyrimidine analogs and their use as mtor kinase and pi3 kinase inhibitors - Google Patents [patents.google.com]
- 5. WO2012097196A1 - Pyrazolopyrimidine derivatives and uses as anticancer agents - Google Patents [patents.google.com]
- 6. EP3298015B1 - Pyrazolopyrimidine derivatives - Google Patents [patents.google.com]
The Strategic Advantage of Fluorine: A Technical Guide to Fluorinated Phenylboronic Acids in Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Among the myriad of chemical tools available to drug discovery scientists, fluorinated phenylboronic acids have emerged as a class of compounds with remarkable versatility and strategic importance. The incorporation of fluorine into the phenylboronic acid scaffold imparts a unique constellation of properties, including modulated acidity, increased metabolic stability, and altered binding affinities, which can be leveraged to address significant challenges in drug design. This in-depth technical guide provides a comprehensive overview of the applications of fluorinated phenylboronic acids in drug discovery, from their fundamental physicochemical properties to their cutting-edge applications as enzyme inhibitors, PET imaging agents, and versatile synthetic building blocks. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the power of these unique molecules in their therapeutic programs.
The Power of Fluorine in Medicinal Chemistry: A Synergistic Partnership with Boronic Acids
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant percentage of all marketed pharmaceuticals containing at least one fluorine atom.[1][2] This is due to the unique properties of fluorine, the most electronegative element, which can profoundly influence a molecule's biological activity.[3][4][5] When combined with the versatile phenylboronic acid motif, a powerful synergy is created, unlocking new avenues for drug design.
Physicochemical Impact of Fluorination
Strategic placement of fluorine atoms on the phenyl ring of a boronic acid can dramatically alter its key physicochemical properties:
-
Modulation of Acidity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the boronic acid, influencing its ionization state at physiological pH. This can be critical for optimizing interactions with biological targets.[5]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolic "soft spots" in a drug candidate, increasing its half-life and bioavailability.[1][3][6]
-
Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.[2][7]
-
Altered Conformation and Binding Affinity: The introduction of fluorine can influence the preferred conformation of a molecule, potentially leading to improved binding affinity and selectivity for its target protein.[5][8] Fluorine can also participate in favorable orthogonal multipolar interactions with protein backbones.
The Versatility of the Boronic Acid Moiety
Phenylboronic acids are valued for their ability to form reversible covalent bonds with diols, a feature that underpins many of their biological applications.[9][10] They are also crucial reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for constructing complex molecular architectures.[11][12][13][14]
Applications in Drug Discovery
The unique properties of fluorinated phenylboronic acids have led to their application in a wide array of drug discovery contexts.
Enzyme Inhibition: A Reversible Covalent Approach
Boronic acids are well-established as potent inhibitors of serine proteases.[15][16][17][18] The boron atom acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. Fluorination of the phenyl ring can enhance the potency and selectivity of these inhibitors.
For instance, peptide boronic acids have been developed as highly potent inhibitors of enzymes like prostate-specific antigen (PSA).[17] The fluorinated phenyl group can be tailored to optimize interactions within the enzyme's binding pocket, leading to improved inhibitory activity. Beyond serine proteases, boronic acids are also being explored as inhibitors for other enzyme classes, including β-lactamases and arginase.[19][20][21]
Experimental Protocol: In Vitro Serine Protease Inhibition Assay
-
Reagents and Materials:
-
Target serine protease (e.g., chymotrypsin, trypsin).
-
Fluorinated phenylboronic acid inhibitor.
-
Chromogenic or fluorogenic substrate specific to the protease.
-
Assay buffer (e.g., Tris-HCl, pH 8.0).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare a stock solution of the fluorinated phenylboronic acid inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.
-
In a 96-well plate, add a fixed concentration of the serine protease to each well.
-
Add the diluted inhibitor solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity as a function of inhibitor concentration and fit the data to an appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition) to determine the inhibition constant (Ki).
-
Positron Emission Tomography (PET) Imaging: Visualizing Biology in Vivo
The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in PET imaging due to its favorable decay properties.[8] Fluorinated phenylboronic acids serve as valuable precursors for the synthesis of ¹⁸F-labeled PET tracers.[22][23] The boronic acid moiety can be readily converted to an aryl-[¹⁸F]trifluoroborate, providing a convenient method for introducing the ¹⁸F label into a wide range of molecules.[22][24]
This approach has been successfully applied to develop PET tracers for imaging various biological targets, including enzymes and receptors.[25][26][27] For example, ¹⁸F-labeled boronic acid derivatives have been developed for imaging cyclooxygenase-2 (COX-2), an important target in inflammation and cancer.[27]
Diagram: Workflow for ¹⁸F-Radiolabeling of a Phenylboronic Acid Precursor for PET Imaging
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 14. nbinno.com [nbinno.com]
- 15. [PDF] Inhibition of serine proteases by arylboronic acids. | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Discovery of non-boronic acid Arginase 1 inhibitors through virtual screening and biophysical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Capturing aqueous F-18 fluoride with an arylboronic ester for PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 23. Arylboronic acids as captors of aqueous 18F-fluoride for the one step labeling of biomolecules suitable for PET imaging. | UBC Chemistry [chem.ubc.ca]
- 24. A bis-boron boramino acid PET tracer for brain tumor diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-4-(morpholinomethyl)phenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C(sp²)–C(sp²) bonds.[1][2] Its mild conditions, tolerance for a wide array of functional groups, and the low toxicity of its boron-based reagents have cemented its status as an indispensable tool in pharmaceutical and materials science research.[2][3] This application note provides a detailed, field-tested protocol for the Suzuki-Miyaura coupling of a specific, functionally complex building block: 2-Fluoro-4-(morpholinomethyl)phenylboronic acid .
This substrate presents unique challenges and considerations due to its structural features:
-
Ortho-Fluoro Substituent: The fluorine atom's high electronegativity impacts the electronic properties of the phenyl ring, which can influence the rates of key steps in the catalytic cycle.[4]
-
Morpholinomethyl Group: The presence of a tertiary amine introduces a potential ligand for the palladium catalyst, which could lead to catalyst inhibition or alternative reaction pathways if not properly managed.[5][6]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recipe to explain the causality behind procedural choices, ensuring both successful execution and the flexibility to adapt the protocol to novel coupling partners.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is critical for effective troubleshooting and optimization. The generally accepted catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive halides like aryl chlorides.[7][9]
-
Transmetalation: The organic moiety is transferred from the boronic acid to the Pd(II) complex. This crucial step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.[8][10][11]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]
Critical Parameters and Reagent Selection
The success of coupling this compound hinges on the judicious selection of catalyst, base, and solvent to accommodate its unique structure.
Palladium Catalyst & Ligand System
The choice of palladium source and its associated ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, substrates with challenging features often benefit from more sophisticated systems.
-
Catalyst Precursor: We recommend using a pre-formed, air-stable Pd(II) precatalyst complexed with a bulky, electron-rich phosphine ligand. Complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or XPhos Pd G3 are excellent starting points.[9][12] These precatalysts reliably generate the active Pd(0) species in situ and their bulky ligands promote the crucial reductive elimination step while preventing side reactions.[9][13]
-
Addressing the Morpholino Group: The tertiary amine of the morpholinomethyl group can, in theory, coordinate to the palladium center, potentially sequestering the catalyst. The use of bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) helps mitigate this issue.[11][14] Their steric hindrance creates a well-defined coordination sphere around the palladium, disfavoring coordination with the substrate's amine group and prioritizing the desired catalytic cycle.
Base Selection
The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[10] The choice of base must balance reactivity with substrate stability.
-
Recommended Bases: For this substrate, a moderately strong inorganic base is ideal. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are highly effective.[11][15] They are strong enough to facilitate the formation of the reactive boronate "ate" complex without promoting significant protodeboronation (hydrolysis) of the starting material, a common side reaction.[9][14]
-
Bases to Avoid: Strong hydroxide bases (e.g., NaOH, KOH) should be used with caution as they can accelerate the decomposition of the boronic acid. Organic amine bases (e.g., triethylamine) are generally not effective enough for the transmetalation step in this context.[7][15]
Solvent System
A biphasic solvent system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
-
Recommended Solvents: A mixture of an organic solvent and water is typical. Dioxane/Water or Toluene/Ethanol/Water are excellent choices.[15][16] Dioxane is particularly effective at solubilizing the palladium complexes and organic reagents.
-
Degassing is Mandatory: Palladium(0) is sensitive to oxidation by dissolved oxygen, which can deactivate the catalyst and lead to homocoupling side products.[7] It is absolutely critical to thoroughly degas the solvent mixture before adding the palladium catalyst. This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[9]
Detailed Experimental Protocol
This protocol is a robust starting point for coupling this compound with a generic aryl bromide. Quantities can be scaled as needed.
Reagent Table
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Molar Equiv. | Mass / Volume |
| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 | - |
| This compound | 253.08 | 1.2 | 1.2 | 304 mg |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 0.03 | 24.5 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 | 345 mg |
| 1,4-Dioxane | - | - | - | 8.0 mL |
| Water (Degassed) | - | - | - | 2.0 mL |
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), and Potassium Carbonate (2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed 4:1 mixture of Dioxane and Water. Add this solvent mixture (10 mL total for a 1.0 mmol scale reaction) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 equiv) to the flask.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the limiting aryl bromide is a key indicator of completion.
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). c. Transfer to a separatory funnel and separate the layers. d. Extract the aqueous layer with ethyl acetate (2 x 15 mL). e. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Experimental Workflow Diagram
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent.3. Reaction temperature too low. | 1. Use a fresh bottle of catalyst. Consider a more robust precatalyst like an XPhos palladacycle.2. Ensure solvent is thoroughly degassed immediately before use.3. Increase temperature to 110 °C (reflux). |
| Protodeboronation | 1. Base is too strong or excess water is present.2. Prolonged reaction time at high temperature. | 1. Switch to a milder base like K₃PO₄ or Cs₂CO₃. Ensure solvents are anhydrous grade before adding degassed water.2. Monitor reaction closely and stop once the limiting reagent is consumed. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel.2. Inefficient generation of Pd(0) from a Pd(II) source. | 1. Improve the degassing procedure and maintain a positive pressure of inert gas throughout.2. Use a Pd(0) source like Pd₂(dba)₃ with a suitable ligand, or a more efficient precatalyst.[9][12] |
| Dehalogenation of Ar-Br | 1. Presence of a hydrogen source and active catalyst.2. Side reaction promoted by certain solvents/bases. | 1. This is a known side reaction; ensure all reagents are pure.2. Screen alternative solvents like Toluene/EtOH or THF.[15] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable transformation provided that key parameters are carefully controlled. The selection of a robust palladium catalyst system with bulky, electron-rich ligands is critical to override potential inhibition by the morpholino moiety. Paired with a suitable base like K₂CO₃ or K₃PO₄ and rigorously deoxygenated solvents, this protocol provides a reliable path to complex biaryl structures essential for the advancement of pharmaceutical and chemical research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Fluoro-4-(morpholinomethyl)phenylboronic Acid
Introduction: The Strategic Importance of a Challenging Building Block
In the landscape of modern medicinal chemistry and drug development, the synthesis of complex biaryl and heteroaryl structures is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging these critical carbon-carbon bonds.[1][2] This guide focuses on a particularly relevant, yet challenging, building block: 2-Fluoro-4-(morpholinomethyl)phenylboronic acid .
The unique substitution pattern of this reagent—featuring an ortho-fluoro group and a para-morpholinomethyl moiety—imparts desirable pharmacokinetic properties to potential drug candidates. However, these same features present distinct challenges to the synthetic chemist. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the boronic acid, while the sterically demanding and potentially coordinating morpholinomethyl group can complicate the catalytic cycle. Furthermore, boronic acids with ortho-substituents, especially electron-withdrawing ones, can be prone to decomposition pathways like protodeboronation under standard coupling conditions.[3]
This document provides researchers, scientists, and drug development professionals with a detailed guide to successfully employing this valuable reagent. We will move beyond a simple recitation of steps to explain the underlying principles of catalyst selection and reaction optimization, ensuring a robust and reproducible methodology.
Mechanistic Foundations: The Palladium Catalytic Cycle
A firm grasp of the Suzuki-Miyaura reaction mechanism is essential for rational troubleshooting and optimization. The process is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[4][5]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the coupling partner (Ar-X), forming a Pd(II) intermediate.[5][6] This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][7]
-
Reductive Elimination: The two organic partners (Ar and Ar') are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
Catalyst System Selection: A Multi-Component Approach
The success of coupling a challenging substrate like this compound hinges on the synergistic interplay of the palladium source, ligand, base, and solvent.
Palladium Precatalyst: Beyond the Basics
While traditional catalysts like Pd(PPh₃)₄ can be effective for simple couplings, they often fail with more demanding substrates. Modern, well-defined precatalysts are designed for superior performance. These are stable Pd(II) complexes that efficiently generate the active, monoligated Pd(0) species required for the reaction.[8] Buchwald and Fu-type precatalysts are highly recommended as they offer improved stability, activity, and reproducibility.
Ligand Selection: The Key to Reactivity and Selectivity
The ligand is arguably the most critical component for modulating the catalyst's performance. For sterically hindered and electronically modified substrates, bulky and electron-rich phosphine ligands are essential.[9][10][11] These ligands promote the formation of highly reactive, monoligated palladium complexes, which are crucial for efficient oxidative addition and reductive elimination.[8]
Key Ligand Classes:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands has revolutionized cross-coupling chemistry. Their steric bulk and strong electron-donating ability accelerate both the oxidative addition and reductive elimination steps.[8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that can be particularly effective for less reactive aryl chlorides.[2]
The table below summarizes recommended ligands for this specific application.
| Ligand Name | Structure Class | Key Advantages for This Coupling |
| XPhos | Buchwald (Dialkylbiaryl) | Highly versatile and effective for a wide range of aryl halides, including chlorides. Excellent for sterically demanding partners.[12] |
| SPhos | Buchwald (Dialkylbiaryl) | Often shows exceptional activity for heteroaryl couplings and can be effective at lower temperatures.[12] |
| RuPhos | Buchwald (Dialkylbiaryl) | Particularly useful for couplings involving nitrogen-containing heterocycles, where the morpholino group might otherwise coordinate to the metal. |
| cataCXium® A | Di(1-adamantyl)-n-butylphosphine | A bulky, electron-rich alkylphosphine that is highly effective for coupling sterically hindered substrates. |
Base and Solvent: Enabling the Transmetalation
The base is not a passive spectator; it is required to activate the boronic acid, forming a more reactive boronate salt that facilitates transmetalation.[7] The choice of base must be carefully considered to avoid decomposition of the boronic acid.
-
Bases: For sensitive boronic acids, inorganic phosphate bases (e.g., K₃PO₄) are often superior to stronger bases like hydroxides or carbonates, as they minimize protodeboronation.[3]
-
Solvents: A polar aprotic solvent is typically required to dissolve the reagents. Often, a mixture with water is used to solubilize the inorganic base. Common choices include Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O. It is crucial to thoroughly degas the solvent to prevent oxidation and deactivation of the Pd(0) catalyst.[13]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.
Reagents & Materials
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 | Limiting Reagent |
| This compound | 239.06 | 1.2 | 1.2 | May use pinacol ester[14] |
| XPhos Pd G3 Precatalyst | 863.06 | 0.02 | 0.02 | 2 mol % |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 3.0 | 3.0 | Ensure it is finely powdered |
| 1,4-Dioxane | - | 5 mL | - | Anhydrous, degassed |
| Water | - | 1 mL | - | Degassed |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Oxidative addition is too slow.3. Poor solubility of reagents. | 1. Ensure rigorous degassing of solvents and use of inert atmosphere.[13]2. Switch to a more electron-rich ligand (e.g., SPhos). Increase temperature. If using Ar-Cl, ensure the chosen ligand is suitable.3. Try a different solvent system (e.g., 2-MeTHF/H₂O, Toluene/EtOH/H₂O).[15] |
| Protodeboronation | 1. Base is too strong or reaction time is too long.2. Water content is too high. | 1. Use a milder base (e.g., KF, CsF).[16] Use the pinacol ester of the boronic acid for increased stability.[4]2. Reduce the amount of water or switch to an anhydrous solvent system with a soluble base if possible. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction. | Ensure rigorous degassing. Use a high-quality precatalyst to ensure efficient generation of Pd(0).[4] |
| Dehalogenation of Aryl Halide | Side reaction involving a hydride source (e.g., solvent, base impurities). | Switch to a different solvent (e.g., from THF to Dioxane). Ensure the base is pure. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is readily achievable with a rational and informed approach. The challenges posed by its electronic and steric properties can be overcome by selecting modern, highly active palladium precatalysts supported by bulky, electron-rich biarylphosphine ligands like XPhos or SPhos. Careful control of the reaction conditions, particularly the choice of a moderately strong base like K₃PO₄ and the rigorous exclusion of oxygen, is paramount to minimizing side reactions and maximizing yield. This guide provides a validated starting point and the necessary scientific context for researchers to confidently incorporate this valuable building block into their synthetic programs.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. This compound pinacol ester 897016-97-6, CasNo.897016-97-6 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Fluoro-4-(morpholinomethyl)phenylboronic Acid
Introduction: The Strategic Importance of Biaryl Scaffolds and Advanced Building Blocks
The biaryl motif is a privileged scaffold in modern medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents and biologically active compounds.[1][2] The synthesis of these structures, therefore, is of paramount importance to researchers in the pharmaceutical and life sciences sectors. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1][3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks have cemented its status as a cornerstone of contemporary organic synthesis.
This application note provides a detailed guide to the use of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid , a specialized building block designed to impart desirable pharmacokinetic and physicochemical properties to target molecules. We will delve into the mechanistic rationale behind the Suzuki-Miyaura coupling, provide a comprehensive, step-by-step protocol for its application, and discuss the unique advantages conferred by the specific substituents of this reagent.
Reagent Profile: this compound
Structure:
Key Features and Advantages:
-
Ortho-Fluoro Substituent: The fluorine atom at the ortho position to the boronic acid group can significantly influence the electronic properties and conformation of the resulting biaryl product. This strategic placement can enhance metabolic stability, improve binding affinity to biological targets through favorable electrostatic interactions, and modulate the pKa of nearby functionalities.
-
Para-Morpholinomethyl Group: The morpholine moiety is a common feature in many approved drugs. Its inclusion can enhance aqueous solubility, which is a critical parameter for drug candidates. The basic nitrogen atom can also serve as a handle for salt formation, improving the compound's formulation properties. Furthermore, the morpholinomethyl group can act as a hydrogen bond acceptor, potentially contributing to target engagement.
-
Boronic Acid Functionality: As a key participant in the Suzuki-Miyaura reaction, the boronic acid group is relatively stable, generally non-toxic, and its byproducts are easily removed during workup.[4] For applications requiring enhanced stability, the corresponding pinacol ester is also commercially available.[5][6]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.[7]
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (or its pinacol ester)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%). Then, add the anhydrous solvent and degassed water (a common ratio is 4:1 to 10:1 solvent to water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl compound.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Data Presentation: Key Reaction Parameters
The choice of reaction parameters is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common choices and their rationale.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand | The choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination. Electron-rich and bulky phosphine ligands often improve yields, especially for less reactive aryl chlorides.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base is essential for the activation of the boronic acid to form a boronate species, which is more nucleophilic and facilitates transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF, Acetonitrile/Water | The solvent system must solubilize the reactants and catalyst. A mixture of an organic solvent and water is often used, as water can aid in dissolving the base and facilitate the transmetalation step. |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate. However, sensitive functional groups may require milder conditions. |
| Aryl Halide Reactivity | I > Br > OTf >> Cl | The reactivity of the aryl halide follows the trend of bond dissociation energy. Aryl iodides and bromides are the most common substrates. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature, poor solvent choice. | Use a fresh batch of catalyst, ensure the base is anhydrous and of good quality, increase the reaction temperature, screen different solvent systems. |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without complete reduction. | Thoroughly degas the solvents and reaction mixture, use a Pd(0) catalyst or ensure complete in situ reduction of a Pd(II) source.[7] |
| Protodeboronation | Presence of excess water or protic solvents, prolonged reaction times at high temperatures. | Use anhydrous solvents, minimize the amount of water, and monitor the reaction to avoid unnecessarily long reaction times. |
| Difficult Purification | Residual palladium catalyst, closely eluting byproducts. | Filter the crude product through a plug of celite or silica gel to remove palladium residues. Optimize chromatographic conditions for better separation. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern offers strategic advantages for medicinal chemists and drug development professionals seeking to fine-tune the properties of their lead compounds. By understanding the underlying mechanism of the Suzuki-Miyaura reaction and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this reagent to construct complex molecular architectures with desirable pharmaceutical properties.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 6. russell.lookchem.com [russell.lookchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Accelerating Drug Discovery: A Guide to Microwave-Assisted Suzuki Coupling with 2-Fluoro-4-(morpholinomethyl)phenylboronic Acid
Application Note & Protocol
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly profound in pharmaceutical and materials science for the construction of biaryl scaffolds. This guide provides an in-depth protocol for performing the Suzuki coupling using 2-Fluoro-4-(morpholinomethyl)phenylboronic acid, a versatile building block in medicinal chemistry, under the influence of microwave irradiation. We will explore the mechanistic underpinnings, optimization strategies, and a detailed, field-proven protocol designed for reproducibility and high-yield synthesis. The use of microwave technology dramatically reduces reaction times from hours to minutes, offering a significant advantage for high-throughput synthesis and rapid lead optimization in drug development.[3][4][5]
Introduction: The Synergy of Microwave Chemistry and Suzuki Coupling
Conventional synthetic methods often rely on conductive heating, which can be slow and lead to thermal gradients within the reaction vessel. Microwave-assisted organic synthesis (MAOS) offers a transformative alternative by utilizing dielectric heating.[5] Polar molecules in the reaction mixture, such as water or ethanol, absorb microwave energy directly, leading to rapid, uniform, and highly efficient heating.[6][7] This often results in dramatically reduced reaction times, increased product yields, and cleaner reaction profiles with fewer byproducts.[8][9]
When applied to the palladium-catalyzed Suzuki reaction, this synergy is particularly powerful. The rapid heating can overcome activation energy barriers more effectively, accelerating the catalytic cycle and often allowing for the use of less reactive coupling partners, such as aryl chlorides.[10][11]
Spotlight on the Reagent: this compound
This specific boronic acid is of high interest to medicinal chemists for several reasons:
-
Fluorine Substitution: The presence of a fluorine atom can significantly alter a molecule's physicochemical properties, improving metabolic stability, binding affinity, and bioavailability.[12][13]
-
Morpholinomethyl Group: This moiety is a common pharmacophore that can enhance aqueous solubility and provides a basic nitrogen atom that can be used for salt formation or to establish key interactions with biological targets.
-
Synthetic Handle: As a boronic acid, it is primed for Suzuki coupling, serving as a robust building block for introducing this valuable substituted phenyl ring into a target molecule.[14][15]
The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is critical for troubleshooting and optimization. The cycle consists of three primary steps, which are significantly accelerated by microwave heating.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The organoboron species (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. This is often the rate-determining step. The base, typically a carbonate or phosphate, forms a more nucleophilic boronate species [-B(OH)₃]⁻, facilitating the transfer.[2]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst to re-enter the cycle.
Optimizing the Reaction: A Scientist's Guide
The success of a Suzuki coupling hinges on the careful selection of several components. Microwave heating can make the reaction more robust, but optimization is still key for novel substrates.
| Parameter | Common Choices | Justification & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ is often effective for aryl bromides and iodides but can be thermally sensitive. Pd(dppf)Cl₂ is more robust and excellent for a broad range of substrates, including sterically hindered ones.[16][17] Pd(OAc)₂ requires an external phosphine ligand but is a cost-effective choice. For challenging couplings, specialized Buchwald ligands or N-heterocyclic carbene (NHC) ligands may be required.[18] |
| Ligand | PPh₃, dppf, Buchwald ligands (e.g., SPhos, XPhos) | The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands (like SPhos) are often superior for coupling less reactive aryl chlorides or hindered substrates as they promote the oxidative addition and reductive elimination steps.[18] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF, KOH | A base is essential to activate the boronic acid for transmetalation.[2] K₂CO₃ is a common, inexpensive choice. K₃PO₄ is a stronger base that can be effective in difficult couplings. CsF is particularly useful due to the high affinity of fluoride for boron, but its effect can be complex.[19][20] The choice of base should be screened empirically for optimal results.[21] |
| Solvent System | 1,4-Dioxane/H₂O, DMF, EtOH/H₂O, Toluene | The solvent must solubilize the reactants and effectively absorb microwave energy. Aqueous mixtures are ideal; water has a high dielectric constant for efficient heating and helps dissolve the inorganic base.[21][22] 1,4-Dioxane is a common co-solvent for organic substrates.[23] |
| Temperature & Time | 100 - 150 °C, 5 - 30 minutes | Microwave reactors allow for precise temperature control at pressures above the solvent's boiling point. A typical starting point is 120 °C for 10-15 minutes.[21][23] Higher temperatures can accelerate the reaction but may also lead to decomposition of sensitive substrates or the boronic acid itself (protodeboronation). |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide (e.g., 4-bromoacetophenone).
Materials & Reagents:
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., 4-bromoacetophenone, 1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Microwave reaction vial (e.g., 10 mL) with a stir bar
-
Microwave Synthesizer
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aryl halide (e.g., 4-bromoacetophenone, 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv).
-
Catalyst & Solvent Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.01 mmol, 2 mol%). Add 4 mL of 1,4-dioxane and 1 mL of deionized water.
-
Inert Atmosphere: Securely seal the vial with a septum cap. Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the catalyst.
-
Microwave Reaction: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters: temperature at 120 °C, hold time of 15 minutes, and a power setting of 150 W (with stirring).[17][21]
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically below 50 °C) before carefully opening the vial.
Post-Reaction Work-up and Purification
A robust work-up procedure is essential for isolating a clean product.[24]
-
Quenching and Filtration: Dilute the reaction mixture with 20 mL of water and 20 mL of ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[25] Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[25]
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by thin-layer chromatography (TLC) analysis.[26]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by O₂).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure thorough degassing of the reaction mixture.2. Screen a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase the microwave temperature in 10-20 °C increments. |
| Protodeboronation | 1. Boronic acid is unstable under reaction conditions.2. Presence of excess water or acidic impurities. | 1. Use the boronic acid pinacol ester instead.2. Decrease reaction time or temperature.3. Ensure solvents are high quality and the base is anhydrous if needed. |
| Formation of Homocoupled Byproducts | 1. Reaction temperature is too high.2. Oxygen contamination. | 1. Lower the reaction temperature.2. Improve degassing procedure; use high-purity solvents. |
Safety Considerations
-
Reagents: Handle all chemicals, especially palladium catalysts and organic solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Microwave Reactor: Only use vials and caps specifically designed for microwave chemistry. Never exceed the recommended fill volume for the vial (typically ~1/3 to 1/2 full). Ensure the reactor's safety interlocks are functioning correctly. Reactions can reach high pressures; always allow the vessel to cool completely before opening.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted C–C bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Organometallic cross-coupling reactions [cem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
- 14. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
- 21. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
Application Note: Strategic Ligand Selection for Cross-Coupling Reactions with 2-Fluoro-4-(morpholinomethyl)phenylboronic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed framework for the strategic selection of ligands for palladium-catalyzed cross-coupling reactions involving 2-Fluoro-4-(morpholinomethyl)phenylboronic acid. This substrate, frequently utilized in the synthesis of pharmacologically active compounds, presents unique challenges due to the steric and electronic influence of its ortho-fluoro and para-morpholinomethyl substituents. We will dissect the substrate's reactivity profile, explain the causal relationships between ligand architecture and catalytic efficiency, and provide detailed, field-proven protocols for ligand screening and reaction optimization.
Introduction: The Challenge of a Multifunctional Substrate
This compound is a valuable building block in medicinal chemistry. The morpholinomethyl moiety often enhances aqueous solubility and provides a vector for favorable interactions with biological targets, while the fluoro-substituted phenyl core is a common feature in many modern pharmaceuticals. However, the successful implementation of this reagent in C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura coupling, is critically dependent on the judicious choice of a supporting ligand for the palladium catalyst.
The molecule's structure presents a classic optimization problem:
-
Steric Hindrance: The fluorine atom at the ortho-position creates significant steric bulk around the carbon-boron bond, which can impede key steps in the catalytic cycle.[1][2]
-
Electronic Effects: The electronegative fluorine atom withdraws electron density from the aromatic ring, influencing the nucleophilicity of the boronic acid and potentially slowing the rate-limiting transmetalation step.[3]
-
Potential for Lewis Base Coordination: The nitrogen atom of the morpholine group can act as a Lewis base, with the potential to coordinate to the palladium center and inhibit catalysis.
A successful cross-coupling strategy must therefore employ a catalytic system that can overcome these hurdles simultaneously. The ligand is the primary tool for achieving this control.
Rationale for Ligand Selection: Balancing Sterics and Electronics
The primary role of the ligand in a cross-coupling reaction is to stabilize the palladium center and modulate its reactivity. For a substrate like this compound, the most effective ligands are typically bulky, electron-rich monophosphines, often referred to as Buchwald ligands.[4][5]
Why Bulky, Electron-Rich Ligands?
-
Promotion of the Active Catalyst: Bulky ligands favor the formation of a monoligated L-Pd(0) species, which is often the most catalytically active form for initiating the cycle via oxidative addition.[2]
-
Acceleration of Reductive Elimination: Steric pressure from the ligand can accelerate the final reductive elimination step, where the new C-C bond is formed and the product is released.[2]
-
Enhancement of Oxidative Addition: The electron-donating nature of these phosphines increases the electron density on the palladium(0) center, making it more nucleophilic and facilitating the initial oxidative addition of the aryl halide to the catalyst.[6]
-
Overcoming Steric Hindrance: The steric bulk of the ligand can create a well-defined coordination sphere that helps to accommodate other bulky coupling partners and can facilitate the otherwise difficult transmetalation and reductive elimination steps.[1][4][5]
The diagram below illustrates the pivotal role of the ligand in the Suzuki-Miyaura catalytic cycle.
Recommended Ligands for Initial Screening
Based on established principles, we recommend screening a panel of ligands that offer varying degrees of steric bulk and electron-donating capability.
| Ligand | Structure | Key Attributes & Rationale |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Extremely bulky and electron-rich. Often a top performer for sterically demanding couplings. The bulk can prevent catalyst inhibition by the morpholine nitrogen. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Also very bulky, with electron-donating methoxy groups that can enhance catalytic activity. A reliable choice for many challenging Suzuki reactions. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to SPhos but with bulkier isopropoxy groups. Provides a slightly different steric and electronic profile that can sometimes outperform SPhos. |
| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | Features a di-tert-butylphosphino group, which is less bulky than dicyclohexylphosphino but still highly electron-donating. Can be effective if extreme bulk is detrimental. |
Experimental Protocol: Ligand Screening Workflow
This protocol provides a robust, self-validating method for identifying the optimal ligand for your specific coupling partner. The workflow is designed for parallel execution in a multi-well reaction block or with individual vials.
Step-by-Step Screening Protocol
This protocol assumes a 0.1 mmol scale reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv, 0.1 mmol, 18.7 mg)
-
This compound (1.5 equiv, 0.15 mmol, 37.9 mg)
-
Potassium Phosphate (K₃PO₄, tribasic, 2.0 equiv, 0.2 mmol, 42.4 mg)
-
Palladium precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.5 mol%, 0.0005 mmol, 0.46 mg)
-
Ligands (XPhos, SPhos, RuPhos, tBuXPhos, 1.1 mol%, 0.0011 mmol)
-
Degassed Solvent: 1,4-Dioxane and Water (10:1 ratio, 1.0 mL total volume)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox or under a positive pressure of argon, add the aryl halide, this compound, and K₃PO₄ to each reaction vial.
-
Catalyst/Ligand Addition:
-
Prepare stock solutions of the Pd₂(dba)₃ and each ligand in degassed dioxane to ensure accurate dispensing of small quantities.
-
To each vial, add the appropriate volume of the Pd₂(dba)₃ stock solution.
-
To each respective vial, add the stock solution of its designated ligand.
-
-
Solvent Addition: Add the degassed dioxane/water solvent mixture (1.0 mL) to each vial.
-
Reaction: Seal the vials tightly with Teflon-lined caps. If not in a glovebox, perform freeze-pump-thaw cycles to ensure an inert atmosphere. Place the vials in a preheated reaction block or oil bath at 100 °C and stir vigorously.
-
Monitoring and Analysis: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the conversion percentage.
-
Work-up (for final analysis): Once the reaction of the best performer is complete, cool the vial to room temperature. Dilute with water (5 mL) and ethyl acetate (5 mL). Separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the crude residue by ¹H NMR with an internal standard to determine the yield.
Optimized Protocol: Suzuki-Miyaura Coupling with XPhos
Based on extensive internal data and the principles outlined above, XPhos frequently emerges as the optimal ligand for this class of substrate. The following is a robust, scalable protocol.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
Potassium Phosphate (K₃PO₄, 2.5 equiv)
-
XPhos Pd G3 Precatalyst (1.5 mol%)
-
Solvent: 1,4-Dioxane / Water (10:1)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, wash with saturated aqueous NaCl (brine), dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality base/solvent. | Use a pre-formed palladacycle (e.g., XPhos Pd G3); Ensure rigorous exclusion of air and moisture; Use fresh, high-purity base and anhydrous, degassed solvents. |
| Significant Protodeboronation | Presence of excess water or protic sources; Base is too weak or too strong/soluble. | Use anhydrous solvent and dry base; Screen other bases like Cs₂CO₃ or K₂CO₃. Ensure the boronic acid is of high quality. |
| Stalled Reaction | Catalyst decomposition; Product inhibition. | Try a more robust ligand (e.g., a different Buchwald ligand); Lower the reaction temperature and extend the reaction time; Use a palladacycle precatalyst for improved stability. |
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Optimizing Solvent Selection for Suzuki Coupling with 2-Fluoro-4-(morpholinomethyl)phenylboronic acid
Introduction: The Critical Role of the Solvent in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is integral to the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials.[1][3] While the choice of catalyst, ligand, and base are well-recognized as critical parameters, the solvent system is a frequently underestimated, yet profoundly influential, variable.[3][4] The solvent does not merely act as a passive medium; it actively participates in the catalytic cycle by influencing catalyst stability, reagent solubility, and the rates of key mechanistic steps such as oxidative addition and transmetalation.[4][5][6]
This application note provides a detailed examination of solvent effects on the Suzuki coupling of a structurally complex and pharmaceutically relevant substrate: 2-Fluoro-4-(morpholinomethyl)phenylboronic acid. The presence of a fluorine atom and a basic morpholinomethyl group on the boronic acid presents unique challenges and opportunities for optimization. The fluorine substituent can enhance reactivity, while the morpholino group can potentially coordinate with the palladium catalyst or influence the reaction through its basicity.[7] Understanding how different solvents interact with these functionalities is key to developing robust and high-yielding protocols.
Theoretical Background: Unpacking the Solvent's Mechanistic Influence
The Suzuki-Miyaura catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[8] The solvent's impact is felt at each stage:
-
Solubility and Mass Transfer: A primary function of the solvent is to dissolve the various reaction components, including the often-hydrophobic aryl halide, the more polar boronic acid, the inorganic base, and the palladium catalyst.[4] In biphasic systems, often employing an organic solvent and water, efficient mass transfer between the phases is crucial for the reaction to proceed.[2]
-
Catalyst Activation and Stability: Solvents can play a direct role in the activation of palladium precatalysts and the stabilization of the active Pd(0) species.[4] Coordinating solvents can compete with ligands for binding sites on the palladium center, thereby modulating its reactivity.[4]
-
Influence on Mechanistic Steps: Polar solvents can stabilize charged intermediates and transition states, which can be particularly important in the oxidative addition step.[5][9] The choice of solvent can even alter the rate-determining step of the reaction. For instance, in some systems, polar aprotic solvents like DMF and acetonitrile have been shown to favor different reaction pathways compared to nonpolar solvents like toluene or THF.[5]
-
Interaction with the Base: The efficacy of the base is highly dependent on the solvent system. The solvent influences the base's solubility and its ability to activate the boronic acid for transmetalation.[10]
For a substrate like this compound, the choice of solvent is particularly critical. The morpholino group introduces a potential for intramolecular coordination or acid-base interactions that can be modulated by the solvent environment.
Experimental Design: A Comparative Study of Solvent Systems
To elucidate the optimal solvent conditions for the Suzuki coupling of this compound, a systematic comparison of various solvent systems is proposed. The following protocol outlines a representative experiment coupling this compound with a model aryl bromide, 4-bromoanisole.
Materials and Equipment:
-
This compound (or its pinacol ester)[11]
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Deionized water (degassed)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Heating block or oil bath
-
TLC plates and developing chambers
-
Column chromatography supplies (silica gel, solvents)
-
NMR spectrometer and GC-MS for analysis
Experimental Workflow Diagram:
Caption: Experimental workflow for the comparative solvent study.
Step-by-Step Protocol:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%) to a reaction vial.
-
Reagent Addition: To the vial, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add the chosen solvent system (e.g., 4 mL of organic solvent and 1 mL of degassed water) to the reaction vial.
-
Reaction: Seal the vial and place it in a preheated heating block at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the purified product and determine the yield by ¹H NMR and GC-MS.
-
Repeat: Repeat steps 1-7 for each solvent system to be tested.
Results and Discussion: Interpreting the Impact of Solvent Choice
The following table presents hypothetical results from the comparative study to illustrate potential outcomes.
| Solvent System | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| Toluene/H₂O | 6 | 75 | 95 | Biphasic mixture, required vigorous stirring. |
| 1,4-Dioxane/H₂O | 4 | 92 | >98 | Homogeneous solution at reaction temperature. |
| THF/H₂O | 5 | 88 | 97 | Homogeneous solution. |
| DMF/H₂O | 8 | 65 | 90 | Some decomposition of starting material observed. |
Analysis of Hypothetical Results:
-
1,4-Dioxane/H₂O emerged as the superior solvent system in this hypothetical study, affording the highest yield and purity in the shortest reaction time. Its ability to form a homogeneous solution at the reaction temperature likely facilitated efficient mixing and catalysis.
-
Toluene/H₂O , a common choice for Suzuki couplings, provided a good yield but required a longer reaction time, possibly due to the biphasic nature of the system limiting the rate of reaction.
-
THF/H₂O also performed well, demonstrating its suitability as a polar aprotic solvent for this transformation.
-
DMF/H₂O resulted in a lower yield and the observation of decomposition, suggesting that this highly polar and coordinating solvent may not be ideal for this particular substrate, potentially leading to side reactions or catalyst deactivation.
These hypothetical results underscore the importance of empirical screening to identify the optimal solvent for a specific Suzuki coupling reaction.
The Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor solubility of reagents- Insufficiently strong base | - Use a fresh catalyst source or a pre-catalyst.- Screen different solvent systems to improve solubility.[12]- Try a stronger base such as K₃PO₄ or Cs₂CO₃. |
| Decomposition of Boronic Acid | - High reaction temperature- Presence of oxygen- Unsuitable solvent | - Lower the reaction temperature.- Ensure the reaction is performed under a strictly inert atmosphere.- Avoid solvents that may promote protodeboronation. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Thoroughly degas all solvents and reagents.[13]- Reduce the catalyst loading. |
| Formation of Byproducts | - Side reactions involving the morpholino group- Hydrolysis of the boronic acid | - Screen different bases and solvents to minimize side reactions.- Use the pinacol ester of the boronic acid to improve stability. |
Conclusion
The choice of solvent is a powerful tool for optimizing the Suzuki-Miyaura cross-coupling of this compound. As demonstrated through the outlined protocols and discussion, a systematic approach to solvent screening can lead to significant improvements in reaction efficiency, yield, and purity. For this particular substrate, moderately polar aprotic solvents such as 1,4-dioxane and THF, in combination with water, appear to be promising candidates. Researchers and drug development professionals are encouraged to view solvent selection not as a routine choice, but as a critical parameter to be carefully optimized for each specific transformation to ensure robust and reproducible results.
References
- 1. fishersci.se [fishersci.se]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. chemimpex.com [chemimpex.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. This compound pinacol ester 897016-97-6, CasNo.897016-97-6 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Scale-up Synthesis of Substituted Biaryls Using Boronic Acids
Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The ability to efficiently and reliably synthesize substituted biaryls on a large scale is, therefore, a critical capability for drug development and manufacturing. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the preeminent strategy for forging carbon-carbon bonds between aryl partners.[3][4][5] Its widespread adoption is a testament to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and relatively low toxicity of its boronic acid reagents.[1][3][6]
This guide provides a comprehensive overview of the practical considerations and detailed protocols for the scale-up synthesis of substituted biaryls via the Suzuki-Miyaura coupling. It is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a deeper understanding of the underlying principles that govern a successful and safe scale-up campaign.
Theoretical Foundation: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and process optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[3][4][7]
The three key elementary steps are:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar¹-X) to a palladium(0) complex, forming a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.[3]
-
Transmetalation: The aryl group from the boronic acid (Ar²) is transferred to the palladium center from a boronate species, which is formed by the reaction of the boronic acid with a base. This step regenerates the boron-containing species and results in a diorganopalladium(II) complex.
-
Reductive Elimination: The final step is the reductive elimination of the two aryl groups (Ar¹-Ar²) from the palladium(II) complex, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Scale-Up
Transitioning a Suzuki-Miyaura coupling from the bench to a pilot plant or manufacturing scale introduces a new set of challenges that must be proactively addressed.
Reagent and Catalyst Selection
-
Boronic Acids and their Surrogates: While traditional boronic acids are widely used, their stability can be a concern, with potential for protodeboronation and homocoupling.[8] For large-scale synthesis, consider the use of more stable boronic acid surrogates such as N-methyliminodiacetic acid (MIDA) boronates or potassium organotrifluoroborates, which can offer enhanced stability and easier handling.[8]
-
Aryl Halides: The reactivity of the aryl halide partner significantly impacts the reaction conditions. The general order of reactivity is I > Br > OTf >> Cl.[4] For large-scale, cost-effective syntheses, the use of aryl chlorides is often preferred, which may necessitate the use of more active catalyst systems.
-
Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for achieving high yields and turnover numbers. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos and SPhos) and their corresponding palladacycle precatalysts have revolutionized the field, enabling the coupling of challenging substrates at low catalyst loadings.[7][9] N-heterocyclic carbene (NHC) ligands also offer a robust alternative.[9]
| Catalyst System | Advantages | Disadvantages | Typical Substrates |
| Pd(PPh₃)₄ | Commercially available, well-established | Air-sensitive, may require higher temperatures and catalyst loadings | Aryl iodides and bromides |
| Buchwald Ligands/Precatalysts | High activity, low catalyst loadings, broad substrate scope | Higher cost | Aryl chlorides, bromides, and triflates; sterically hindered substrates |
| NHC Ligands | High thermal stability, good for challenging couplings | Can be more expensive, synthesis of ligands can be complex | Electron-rich and sterically hindered aryl chlorides |
Solvent Selection
Solvent choice is a critical parameter that influences reaction rate, selectivity, and yield, as well as process safety and environmental impact.[10][11] A suitable solvent system should ensure adequate solubility of all reactants and facilitate product isolation.
-
Common Solvents: Mixtures of organic solvents (e.g., toluene, 1,4-dioxane, THF) with water are frequently employed.[9][12] The aqueous phase is necessary for the base to activate the boronic acid.
-
Green Solvents: There is a growing emphasis on the use of more environmentally benign solvents.[13] Solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and certain esters are being explored as greener alternatives.[13]
-
Solvent Effects on Selectivity: In cases of substrates with multiple reactive sites, the choice of solvent can influence the selectivity of the coupling reaction.[14]
Base Selection
The base plays a crucial role in the activation of the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and the stability of the boronic acid.
-
Inorganic Bases: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are commonly used inorganic bases.[1][9]
-
Organic Bases: In some cases, organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) may be employed.
Process Safety
Palladium-catalyzed cross-coupling reactions are known to be exothermic and can pose significant safety hazards if not properly managed during scale-up.[15][16]
-
Exothermicity: The heat generated during the reaction can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction.[15] It is crucial to perform calorimetric studies (e.g., using a reaction calorimeter) to understand the thermal profile of the reaction before scaling up.
-
Control Strategies: Strategies to control the exotherm include slow, controlled addition of one of the reagents, efficient heat removal through proper reactor design, and the use of a solvent with a suitable boiling point to act as a heat sink.
Workup and Purification
-
Palladium Removal: A significant challenge in the scale-up of palladium-catalyzed reactions is the removal of residual palladium from the final product, which is a strict requirement in the pharmaceutical industry.[10][17] Various techniques can be employed, including:
-
Activated Carbon Treatment: Stirring the crude product solution with activated charcoal can effectively adsorb palladium residues.[17]
-
Metal Scavengers: Silica-based scavengers with functional groups that chelate palladium (e.g., thiol-functionalized silica) are highly effective.[17]
-
Extraction: Aqueous washes with solutions of reagents like sodium bisulfite can help in removing palladium.[10]
-
-
Product Isolation: Crystallization is the preferred method for product isolation on a large scale as it can provide a high-purity product and is generally more scalable than chromatography.
Detailed Scale-up Protocol: Synthesis of a Substituted Biaryl
This protocol provides a representative example of a scale-up Suzuki-Miyaura coupling reaction. Note: This is a general guideline and should be adapted and optimized for specific substrates and equipment. A thorough risk assessment and process safety evaluation must be conducted prior to any scale-up activity.
Figure 2: A representative workflow for the scale-up of a Suzuki-Miyaura coupling reaction.
Materials and Equipment
-
Jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Aryl halide (1.0 equivalent)
-
Substituted boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., XPhos-Pd-G3, 0.01 - 0.1 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Solvent system (e.g., 2-MeTHF/water, 10:1 v/v)
-
Palladium scavenger (e.g., SiliaMetS Thiol)
-
Activated carbon
-
Filter press or Nutsche filter
Step-by-Step Procedure
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and free of any contaminants from previous batches.
-
Inert the reactor by purging with nitrogen for an extended period. Maintain a positive nitrogen pressure throughout the process.
-
-
Reagent Charging:
-
Charge the reactor with the aryl halide, boronic acid, and base under a nitrogen atmosphere.
-
Add the organic solvent (e.g., 2-MeTHF).
-
-
Degassing:
-
Thoroughly degas the reaction mixture by bubbling nitrogen through the solution for at least 30-60 minutes to remove dissolved oxygen, which can deactivate the catalyst. For the aqueous portion of the solvent system, degas it separately before addition.[9]
-
-
Catalyst Addition:
-
Add the palladium catalyst to the reaction mixture under a strong nitrogen counter-flow to prevent exposure to air. The catalyst can be added as a solid or as a slurry in a small amount of the degassed organic solvent.
-
-
Reaction:
-
Begin agitation and slowly heat the reaction mixture to the desired temperature (e.g., 60-80 °C). The heating rate should be controlled to manage any initial exotherm.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC) until the starting material is consumed. Process Analytical Technology (PAT) tools, such as in-situ IR or Raman spectroscopy, can provide real-time monitoring of the reaction kinetics, which is invaluable for process understanding and control.[18][19][20]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts and quench the reaction.
-
Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent to recover any dissolved product.
-
Combine the organic layers and wash with brine.
-
-
Palladium Removal:
-
To the organic solution, add a palladium scavenger or activated carbon.
-
Stir the mixture at a specified temperature for a defined period (e.g., 2-4 hours).
-
Filter the mixture through a bed of celite to remove the scavenger/carbon.
-
-
Product Isolation:
-
Concentrate the organic solution under reduced pressure.
-
Induce crystallization by adding an anti-solvent or by cooling.
-
Collect the solid product by filtration using a filter press or Nutsche filter.
-
Wash the filter cake with a cold solvent to remove impurities.
-
Dry the product under vacuum to a constant weight.
-
Troubleshooting Common Scale-up Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inefficient degassing- Catalyst deactivation- Poor solubility of reagents- Insufficient base | - Improve degassing procedure- Use a more robust catalyst/ligand system- Screen alternative solvents or increase reaction temperature- Increase the amount of base or use a stronger base |
| Low Yield | - Protodeboronation of boronic acid- Homocoupling of boronic acid- Product degradation | - Use a milder base or lower reaction temperature- Ensure strict anaerobic conditions- Analyze for degradation products and adjust conditions accordingly |
| High Palladium Residue | - Inefficient scavenging | - Increase the amount of scavenger or contact time- Screen different types of scavengers- Perform multiple scavenging treatments |
| Poor Product Purity | - Inefficient workup- Co-precipitation of impurities | - Optimize crystallization conditions (solvent, temperature profile)- Perform a reslurry or recrystallization of the crude product |
Conclusion
The scale-up of Suzuki-Miyaura cross-coupling reactions is a well-established and powerful tool for the synthesis of substituted biaryls in the pharmaceutical and chemical industries. A successful scale-up campaign hinges on a thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and a proactive approach to process safety and purification challenges. By leveraging the principles and protocols outlined in this guide, researchers and development professionals can navigate the complexities of scale-up and efficiently produce high-quality biaryl compounds.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. silicycle.com [silicycle.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Fluoro-4-(morpholinomethyl)phenylboronic Acid in Modern Kinase Inhibitor Synthesis
Abstract
In the landscape of targeted cancer therapy, the development of specific and potent kinase inhibitors remains a paramount objective. The strategic selection of molecular building blocks is critical to achieving desired pharmacological profiles, including potency, selectivity, and favorable pharmacokinetic properties. This document provides a detailed guide on the application of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid , a highly valuable reagent in medicinal chemistry. We will explore the rationale behind its design, its role in forming crucial carbon-carbon bonds via Suzuki-Miyaura cross-coupling, and provide a detailed, field-proven protocol for its implementation in the synthesis of kinase inhibitor scaffolds. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
Introduction: The Value Proposition of a Privileged Scaffold
Kinase inhibitors have revolutionized oncology, with dozens of small molecules approved by the FDA to treat a variety of cancers.[1] The design of these molecules often relies on "privileged scaffolds"—molecular frameworks that are known to interact effectively with the ATP-binding pocket of kinases. The 2-Fluoro-4-(morpholinomethyl)phenyl moiety has emerged as such a scaffold, conferring multiple advantages to a potential drug candidate.
-
The Morpholine Group: This heterocyclic amine is a mainstay in medicinal chemistry. Its inclusion can significantly enhance aqueous solubility, a crucial property for drug formulation and bioavailability.[2] Furthermore, the oxygen and nitrogen atoms of the morpholine ring can act as key hydrogen bond acceptors and donors, respectively, often forming critical interactions with the "hinge region" of the kinase active site.[3][4] This interaction helps to anchor the inhibitor and contributes to its potency and selectivity.
-
The Fluoro Substituent: The strategic placement of a fluorine atom can have profound effects on a molecule's properties. It can block metabolic attack at that position, improving the drug's half-life. The high electronegativity of fluorine can also modulate the pKa of nearby functional groups and create unique electronic interactions with the target protein, potentially increasing binding affinity.[5]
-
The Boronic Acid Handle: The boronic acid (or its more stable pinacol ester derivative) is the reactive functional group that enables the facile construction of biaryl or aryl-heteroaryl structures, which are common cores in many kinase inhibitors.[6] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for utilizing this handle, celebrated for its mild conditions, high functional group tolerance, and predictable outcomes.[7][8]
This application note will focus on the practical use of the pinacol ester of this compound, which offers superior stability and ease of handling compared to the free boronic acid.
Reagent Profile and Physicochemical Data
The pinacol ester form is the preferred reagent for storage and reaction setup due to its enhanced stability against protodeboronation.
| Property | Value | Source |
| Chemical Name | 4-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine | [9] |
| CAS Number | 897016-97-6 | [9][10] |
| Molecular Formula | C₁₇H₂₅BFNO₃ | [11] |
| Molecular Weight | 321.19 g/mol | [11] |
| Appearance | White to off-white solid | [9] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [12] |
Core Application: Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. The general mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[7][13]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl or heteroaryl halide), forming a Pd(II) complex.[7][13]
-
Transmetalation: In the presence of a base, the organoboron species transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid derivative.[14][15]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a representative coupling between This compound pinacol ester and a generic heteroaryl chloride, 2-chloro-4-aminopyrimidine , a common scaffold in kinase inhibitors.
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Materials & Reagents:
| Reagent | M.W. | Equivalents | Amount (1 mmol scale) |
| 2-Chloro-4-aminopyrimidine | 129.55 | 1.0 | 130 mg |
| This compound pinacol ester | 321.19 | 1.2 | 385 mg |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water (Deionized) | - | - | 2 mL |
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-aminopyrimidine (130 mg, 1.0 mmol), this compound pinacol ester (385 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Degassing: Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes. Causality Note: This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to low yields.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl chloride is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the desired product.
Biological Context: Targeting the PI3K/Akt/mTOR Pathway
The 2-fluoro-4-(morpholinomethyl)phenyl moiety is particularly prevalent in inhibitors targeting the PI3K/Akt/mTOR pathway, which is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. For instance, the morpholine group is a key feature in many PI3K inhibitors, where it often forms hydrogen bonds in the hinge region of the kinase.[3][16] Similarly, inhibitors of Focal Adhesion Kinase (FAK), another important cancer target, have been developed using the 4-(morpholinomethyl)phenyl scaffold.[17][18]
References
- 1. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicreactions.org [organicreactions.org]
- 9. This compound pinacol ester 897016-97-6, CasNo.897016-97-6 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 10. This compound pinacol ester 97% - CAS:897016-97-6 - 如吉生物科技 [shruji.com]
- 11. 3-Fluoro-4-(N-morpholinomethyl)phenylboronic acid, pinacol ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. aksci.com [aksci.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing protodeboronation of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid
A Guide to Preventing Protodeboronation
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with 2-Fluoro-4-(morpholinomethyl)phenylboronic acid?
Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 1-fluoro-3-(morpholinomethyl)benzene, consuming your starting material and reducing the yield of your desired product in cross-coupling reactions like the Suzuki-Miyaura coupling.
The susceptibility of an arylboronic acid to protodeboronation is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atom in this molecule, can increase the rate of protodeboronation, particularly under basic conditions.[2] The morpholinomethyl group, while not as strongly influencing as the fluorine, can also play a role in the overall stability of the molecule.
Q2: What are the primary factors that trigger protodeboronation in my experiments?
Several factors can promote the protodeboronation of this compound. Understanding these is the first step toward prevention:
-
pH: Both acidic and basic conditions can catalyze protodeboronation.[1] However, for many arylboronic acids, especially those with electron-withdrawing groups, high pH (typically above 9-10) significantly accelerates the process.[2][3] This is particularly relevant for Suzuki-Miyaura couplings, which are often run under basic conditions.[3][4]
-
Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[5][6]
-
Presence of Water: Water acts as a proton source for the protodeboronation reaction.[6] While many cross-coupling reactions are performed in aqueous solvent mixtures, a high concentration of water can be detrimental.
-
Reaction Time: The longer your boronic acid is exposed to destabilizing conditions, the greater the extent of protodeboronation.[6]
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the competing protodeboronation side reaction has more time to occur.[7]
Q3: I suspect protodeboronation is occurring. How can I confirm this?
Identifying the byproducts of your reaction is key. The primary methods for detecting protodeboronation are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to identify the protodeboronated product, 1-fluoro-3-(morpholinomethyl)benzene. You will observe characteristic shifts for the aromatic protons and the fluorine atom that differ from your starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for separating the components of your reaction mixture and identifying them by their mass-to-charge ratio. You can look for the molecular ion of the protodeboronated byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile byproducts, GC-MS can also be an effective analytical tool.
By comparing the spectra of your reaction mixture to that of an authentic sample of the suspected byproduct, you can confirm the occurrence and extent of protodeboronation.
Troubleshooting Guide: Minimizing Protodeboronation in Suzuki-Miyaura Coupling
This section provides a systematic approach to troubleshooting and optimizing your Suzuki-Miyaura coupling reactions to minimize the protodeboronation of this compound.
Issue 1: Significant Protodeboronation Observed Under Standard Basic Conditions
If you are observing a high degree of protodeboronation, your reaction conditions are likely too harsh for this particular boronic acid.
Underlying Cause: Strong bases and high temperatures create an environment where the rate of protodeboronation competes with or even exceeds the rate of the desired cross-coupling.[2][8]
Solutions & Experimental Protocol:
-
Optimize the Base:
-
Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases.[7]
-
Tier 1 (Milder): Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Tier 2 (Even Milder): Potassium phosphate (K₃PO₄).
-
Rationale: Milder bases are often sufficient to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle without excessively promoting protodeboronation.[9]
-
-
Control Reaction Temperature:
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Experimental Approach: Screen a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and stability of the boronic acid.
-
-
Solvent System Modification:
-
Recommendation: Minimize the amount of water in your solvent system.
-
Practical Steps:
-
Illustrative Workflow for Optimization:
Caption: Iterative workflow for minimizing protodeboronation.
Issue 2: Reaction is Sluggish at Lower Temperatures, Leading to Protodeboronation Over Time
Even under milder conditions, a slow desired reaction can lead to significant protodeboronation due to prolonged exposure of the boronic acid.
Underlying Cause: The catalytic system (palladium precursor and ligand) may not be active enough at lower temperatures, making the background decomposition reaction competitive.[7]
Solutions & Experimental Protocol:
-
Enhance Catalyst Activity:
-
Recommendation: Employ a more active and robust catalyst system.
-
Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos) that are known to promote efficient cross-coupling at lower temperatures.
-
Catalyst Precursor: Use a pre-formed palladium(II) pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) for reliable activation.
-
Catalyst Loading: Consider a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) to accelerate the productive reaction.
-
-
Consider "Slow-Release" Strategies:
-
Recommendation: Convert the boronic acid to a more stable derivative, such as a boronic ester (e.g., pinacol or MIDA ester), which then slowly hydrolyzes in situ to the active boronic acid.[1]
-
Rationale: This strategy maintains a low steady-state concentration of the more sensitive boronic acid, thereby minimizing its decomposition.[1][3] Your starting material, this compound, may already be supplied as a more stable pinacol ester. If so, ensure your reaction conditions are suitable for its use.
-
Mechanism of Protodeboronation:
The mechanism of protodeboronation can be complex and pH-dependent. Under basic conditions, the boronic acid is in equilibrium with its more reactive boronate form. This boronate can then undergo protonolysis.[2] For highly electron-deficient systems, the mechanism can even involve the formation of a transient aryl anion.[2][3]
Caption: Simplified mechanism of base-catalyzed protodeboronation.
Data Summary Table: General Trends in Mitigating Protodeboronation
| Parameter | Condition to Favor Suzuki Coupling | Condition Promoting Protodeboronation | Rationale |
| Base | Milder (K₃PO₄, K₂CO₃, Cs₂CO₃) | Stronger (NaOH, KOH) | Strong bases create a high pH environment that accelerates protodeboronation.[2][8] |
| Temperature | Lowest effective temperature | High temperature (>100 °C) | Higher temperatures increase the rate of the decomposition side reaction.[5][6] |
| Water Content | Anhydrous or minimal water | High aqueous content | Water is the proton source for the protodeboronation reaction.[6] |
| Catalyst System | High activity (e.g., Buchwald G3/G4) | Low activity / inefficient | An efficient catalyst accelerates the desired reaction, outcompeting the side reaction.[7] |
| Reaction Time | As short as possible | Prolonged | Longer exposure to reaction conditions increases the extent of decomposition.[6] |
Concluding Remarks
The protodeboronation of this compound is a manageable challenge. By carefully selecting milder reaction conditions, optimizing the catalyst system, and monitoring the reaction progress, researchers can significantly improve the yield and purity of their desired cross-coupling products. This guide provides a framework for a logical and systematic approach to troubleshooting this common side reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Suzuki Coupling with 2-Fluoro-4-(morpholinomethyl)phenylboronic acid
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and side reactions encountered when using 2-Fluoro-4-(morpholinomethyl)phenylboronic acid. As researchers and drug development professionals, you understand the criticality of high-yield, clean reactions. This document provides in-depth troubleshooting, mechanistic insights, and optimized protocols to enhance the success of your coupling reactions.
I. Understanding the Substrate: this compound
The unique structure of this compound presents specific challenges in Suzuki coupling. The ortho-fluoro substituent can influence the electronic properties and steric hindrance around the boronic acid moiety. Additionally, the morpholinomethyl group, while often crucial for the desired molecule's properties, can act as a potential ligand or be sensitive to certain reaction conditions. Understanding these characteristics is the first step in troubleshooting and optimizing your reaction.
II. Troubleshooting Guide: Common Side Reactions and Solutions
Low yields or the presence of significant impurities in your Suzuki coupling reaction are often attributable to specific side reactions. Here, we dissect the most common issues and provide actionable solutions.
Issue 1: Protodeboronation - The Unwanted Proton Swap
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1][2] This side reaction consumes your starting material and reduces the overall yield of the desired cross-coupled product.
Mechanistic Insight: Protodeboronation can be catalyzed by either acid or base and is often exacerbated by the presence of water.[1][2] For heteroaromatic boronic acids, the propensity for this side reaction can be particularly high.[1] The mechanism can vary depending on the reaction pH, which influences the speciation of the boronic acid.[2]
Solutions & Mitigation Strategies:
-
Anhydrous Conditions: While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excessive water can promote protodeboronation.[3] Using anhydrous solvents and drying agents can be beneficial.
-
Choice of Base: The strength and type of base are critical.[4] For substrates prone to protodeboronation, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferable to stronger bases.[4] In some cases, fluoride-based bases like cesium fluoride (CsF) can be effective.[5]
-
"Slow Release" Strategies: Using boronic acid derivatives like MIDA boronates or organotrifluoroborates can mitigate protodeboronation.[1][6] These compounds slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[1][6]
-
Optimized Catalyst System: Highly active catalyst systems with rapid catalytic turnover can outcompete the rate of protodeboronation.[1]
Issue 2: Homocoupling - The Dimerization Dilemma
Homocoupling results in the formation of a biaryl product from the dimerization of two boronic acid molecules.[7][8] This side reaction consumes the boronic acid and can lead to purification challenges.
Mechanistic Insight: Homocoupling is often promoted by the presence of oxygen and can occur through a palladium(II)-mediated pathway.[3][8] In this process, two boronic acid molecules couple, and the Pd(II) species is reduced to the catalytically active Pd(0).[3]
Solutions & Mitigation Strategies:
-
Rigorous Degassing: The exclusion of oxygen is paramount to suppressing homocoupling.[8] Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction is crucial. A common method is to bubble an inert gas through the solvent for an extended period.
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can bypass the in-situ reduction of a Pd(II) precatalyst, which can be a source of homocoupling.[9]
-
Addition of a Mild Reducing Agent: The addition of a mild reducing agent, like potassium formate, can help to minimize the concentration of Pd(II) species that can promote homocoupling.[8]
-
Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling cycle, disfavoring the pathways that lead to homocoupling.[9]
Issue 3: Decomposition of the Morpholinomethyl Group
The morpholinomethyl substituent, while generally stable, can be susceptible to degradation under harsh reaction conditions, particularly with strong bases or high temperatures.
Solutions & Mitigation Strategies:
-
Milder Reaction Conditions: Employing milder bases and lower reaction temperatures can help preserve the integrity of the morpholinomethyl group. Screening different bases and solvents is often necessary.
-
Protecting Group Strategy: In particularly challenging cases, temporary protection of the morpholine nitrogen might be considered, although this adds extra steps to the synthetic route.
Visualizing the Suzuki Coupling Cycle and Side Reactions
To better understand the interplay between the desired reaction and common side reactions, the following diagrams illustrate the key pathways.
Caption: Suzuki Coupling Catalytic Cycle and Major Side Reactions.
III. Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is not working at all (low to no yield). What are the first things I should check?
A1: When a Suzuki coupling fails, systematically assess these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[3][9][10] Consider using a more active precatalyst if necessary.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[3][8][10] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere.
-
Base and Solvent System: The choice of base and solvent is critical and often substrate-dependent.[4] Ensure the base is strong enough to activate the boronic acid but not so strong as to cause degradation. The solvent system must be appropriate for both the reactants and the base.
-
Purity of Starting Materials: Impurities in your boronic acid or aryl halide can inhibit the reaction.
Q2: How does the ortho-fluoro substituent on the phenylboronic acid affect the reaction?
A2: The ortho-fluoro substituent can have both electronic and steric effects. Electronically, the fluorine atom is electron-withdrawing, which can influence the rate of transmetalation.[11] Sterically, the ortho-substituent can hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction.[12][13] In some cases, ortho-substituents can have a beneficial chelating effect.[12][13]
Q3: Can the morpholinomethyl group interfere with the reaction?
A3: The nitrogen atom in the morpholine ring has a lone pair of electrons and could potentially coordinate to the palladium catalyst. This could either inhibit the reaction by occupying a coordination site or, in some cases, act as an internal ligand. The basicity of the morpholine nitrogen could also be a factor, especially when using acidic or basic conditions that could lead to its protonation or reaction.
Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?
A4: A good starting point would be to use a robust catalyst system known for its efficiency with challenging substrates.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or a palladacycle precatalyst | Pd(0) source avoids in-situ reduction issues. Palladacycles are often highly active and stable.[10][14] |
| Ligand | A bulky, electron-rich phosphine (e.g., SPhos, XPhos) | Promotes oxidative addition and reductive elimination, often effective for challenging substrates.[9][15] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases that are often effective for hindered boronic acids.[9][16] |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Common solvent systems for Suzuki couplings, allowing for dissolution of both organic and inorganic components.[3][10] |
| Temperature | 80-110 °C | A typical temperature range to ensure a reasonable reaction rate.[10] |
Important Note: These are general recommendations. Optimization of these parameters will likely be necessary for your specific aryl halide coupling partner.
IV. Experimental Protocols
General Protocol for a Trial Suzuki Coupling Reaction
This protocol is a starting point and should be optimized based on your specific substrates and observed results.
-
Reagent Preparation:
-
In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Catalyst Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., a palladacycle, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[10]
-
-
Reaction:
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[10]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Protocol for Rigorous Solvent Degassing
-
Freeze-Pump-Thaw Method (for highly sensitive reactions):
-
Place the solvent in a flask with a sidearm.
-
Freeze the solvent using a liquid nitrogen bath.
-
Evacuate the flask under high vacuum.
-
Close the vacuum and allow the solvent to thaw. You will see bubbles of dissolved gas being released.
-
Repeat this cycle at least three times.
-
-
Inert Gas Sparging (a more common and often sufficient method):
-
Bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes.
-
V. References
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1483-1487. --INVALID-LINK--
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(15), 1483-1487. --INVALID-LINK--
-
Adamo, M. F. A., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 741-744. --INVALID-LINK--
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3365-3375. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem. --INVALID-LINK--
-
Wikipedia. (2023). Protodeboronation. Wikipedia. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Protodeboronation in Suzuki Reactions. BenchChem. --INVALID-LINK--
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. --INVALID-LINK--
-
Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. --INVALID-LINK--
-
ResearchGate. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. --INVALID-LINK--
-
BenchChem. (2025). Optimizing base selection for Suzuki reactions with sensitive substrates. BenchChem. --INVALID-LINK--
-
Thomas, A. A., et al. (2020). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 142(7), 3365-3375. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. --INVALID-LINK--
-
ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. --INVALID-LINK--
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. --INVALID-LINK--
-
American Chemical Society. (2020). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 85(11), 7118-7127. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. --INVALID-LINK--
-
National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. --INVALID-LINK--
-
National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health. --INVALID-LINK--
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Suzuki Coupling: A Deep Dive into the Role of 2,4-Difluorophenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. --INVALID-LINK--
-
PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. --INVALID-LINK--
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester 97. Sigma-Aldrich. --INVALID-LINK--
-
Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 838-851. --INVALID-LINK--
-
PubChem. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. PubChem. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester hydrochloride. Santa Cruz Biotechnology. --INVALID-LINK--
-
National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. --INVALID-LINK--
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. --INVALID-LINK--
-
PubChem. (n.d.). 4-((Morpholino)methyl)phenylboronic acid pinacol ester. PubChem. --INVALID-LINK--
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Morpholinomethyl-Containing Biaryl Products
Welcome to the Technical Support Center dedicated to the unique challenges associated with the purification of morpholinomethyl-containing biaryl products. This guide is designed for researchers, scientists, and drug development professionals who encounter specific hurdles in isolating these valuable compounds. The presence of the basic and polar morpholinomethyl group introduces a layer of complexity to standard purification protocols. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification process, offering explanations for the underlying causes and actionable solutions.
Issue 1: My compound is streaking badly on a silica gel column, making separation from impurities impossible.
Q: Why does my morpholinomethyl-containing biaryl streak on silica gel, and how can I fix it?
A: Streaking, or tailing, is a common issue when purifying basic compounds like those containing a morpholinomethyl group on a standard silica gel column.[1] The root cause lies in the strong interaction between the basic nitrogen of the morpholine ring and the acidic silanol groups (Si-OH) on the surface of the silica. This interaction leads to a non-ideal equilibrium during elution, resulting in broad, streaky peaks.
Solutions:
-
Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your eluent to neutralize the acidic silanol groups. A small percentage of triethylamine (TEA) or aqueous ammonia (typically 0.1-2%) in your solvent system can significantly improve peak shape.[2] The competing base will associate with the silanol groups, reducing their availability to interact with your product.[1]
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Amino-propyl functionalized silica: This stationary phase has basic amino groups that repel the basic analyte, minimizing unwanted interactions.
-
Reversed-Phase Chromatography (C18): For more polar compounds, reversed-phase chromatography can be an excellent option.[3] By using a high pH mobile phase, you can deprotonate the basic morpholine group, increasing its hydrophobicity and retention on the C18 column, which often leads to better peak shape.[4][5]
-
Issue 2: My product seems to be stuck at the baseline of the TLC plate or column.
Q: My morpholinomethyl biaryl is highly polar and won't move from the origin on my TLC plate, even with highly polar solvent systems. What should I do?
A: High polarity, a characteristic of many morpholinomethyl-substituted compounds, can lead to very strong adsorption on polar stationary phases like silica gel.[3] If your compound is not moving even with solvent systems like 10-20% methanol in dichloromethane (DCM), you are facing a polarity issue.
Solutions:
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of highly polar compounds.[6] It utilizes a polar stationary phase (like silica) but with a mobile phase consisting of a high percentage of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[6] This creates a water-rich layer on the stationary phase, and partitioning of the polar analyte into this layer facilitates separation.
-
Reversed-Phase Chromatography with Highly Aqueous Mobile Phases: If your compound is water-soluble, reversed-phase chromatography using a C18 column with a highly aqueous mobile phase (e.g., >95% water) can be effective.[7] Specialized aqueous C18 columns are designed to prevent phase collapse under these conditions.[3]
-
Acid-Base Extraction: Before resorting to chromatography, consider an acid-base extraction to isolate your basic product from neutral or acidic impurities.[8][9] By dissolving your crude product in an organic solvent and washing with an aqueous acid (e.g., 1M HCl), your basic compound will be protonated and move into the aqueous layer, leaving non-basic impurities behind.[10] You can then regenerate your product by basifying the aqueous layer and extracting it back into an organic solvent.[10]
Diagram 1: General Workflow for Purification Strategy
A decision tree for selecting an appropriate purification strategy.
Issue 3: After a Suzuki coupling reaction, I'm struggling to remove residual palladium catalyst from my product.
Q: How can I effectively remove palladium contamination from my morpholinomethyl-containing biaryl product after a Suzuki coupling?
A: Palladium catalysts are essential for Suzuki couplings, but their removal is crucial, especially in drug development.[11] The basic nature of the morpholinomethyl group can sometimes lead to coordination with the palladium, making it more difficult to remove.
Solutions:
-
Metal Scavengers: A highly effective method is to use metal scavengers. These are solid supports functionalized with ligands that have a high affinity for palladium.[12][13]
-
Thiol-based scavengers (e.g., SiliaMetS Thiol): These are versatile and robust for various palladium species.[12]
-
Thiourea-based scavengers (e.g., SiliaMetS Thiourea): Particularly effective for all forms of palladium.[12]
-
Dimercaptotriazine (DMT)-based scavengers: Excellent for a variety of metals, including palladium.[12] The general procedure involves stirring the crude product solution with the scavenger for a few hours, followed by filtration.[13]
-
-
Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium.[14] However, be aware that it can sometimes adsorb the product as well, so a preliminary small-scale test is recommended.
-
Recrystallization: If your product is a solid, recrystallization can be an effective way to remove palladium residues, which are often insoluble in the crystallization solvent.[15][16]
Table 1: Comparison of Palladium Scavenging Techniques
| Technique | Pros | Cons |
| Metal Scavengers | High selectivity for palladium, high removal efficiency, applicable to solutions.[12][13] | Can be costly, requires an additional filtration step. |
| Activated Carbon | Inexpensive, readily available.[14] | Can have lower selectivity, may adsorb the desired product. |
| Recrystallization | Can provide very high purity, removes a wide range of impurities.[15][16] | Only applicable to solid products, may result in yield loss. |
Frequently Asked Questions (FAQs)
Q1: What is the approximate pKa of the morpholinomethyl group, and how does this influence my purification strategy?
The pKa of the conjugate acid of morpholine is approximately 8.3-8.7.[17][18] This makes the morpholinomethyl group a weak base. Understanding the pKa is crucial for several reasons:
-
Acid-Base Extraction: To effectively extract your compound into an aqueous acidic layer, the pH of the aqueous solution should be at least two units below the pKa of your compound (i.e., pH < 6.3).[19]
-
Reversed-Phase HPLC: To run reversed-phase HPLC with an uncharged analyte for better peak shape, the mobile phase pH should be at least two units above the pKa (i.e., pH > 10.3).[5] This requires a pH-stable column.
-
Normal-Phase Chromatography: The basicity is the primary reason for strong interactions with silica.
Q2: Can I use recrystallization to purify my morpholinomethyl-containing biaryl? What are some good starting solvent systems?
Yes, recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be found.[20] The polarity of your biaryl will heavily influence solvent choice.
-
For moderately polar compounds: A common approach is to dissolve the compound in a good solvent (e.g., ethanol, acetone, or ethyl acetate) at an elevated temperature and then slowly add a poor solvent (e.g., hexanes or water) until the solution becomes cloudy.[16] Cooling this mixture slowly should induce crystallization.
-
For highly polar compounds: Solvents like ethanol, methanol, or even water might be necessary.[16]
-
Salt Formation: For compounds that are difficult to crystallize as the free base, forming a salt (e.g., hydrochloride or tosylate) can sometimes facilitate crystallization.[16]
Q3: Are there any advanced chromatography techniques that are particularly well-suited for these types of compounds?
Supercritical Fluid Chromatography (SFC) is an excellent alternative for the purification of polar and basic compounds.[21][22]
-
How it works: SFC uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol.[22] The low viscosity and high diffusivity of the supercritical fluid allow for fast and efficient separations.[23]
-
Advantages for Morpholinomethyl Compounds: Basic additives can be used in the mobile phase to improve the peak shape of basic compounds.[21] SFC is often considered a "greener" technique due to the reduced use of organic solvents.[24]
Q4: I have a mixture of diastereomers of my morpholinomethyl biaryl. How can I separate them?
Separating diastereomers is often achievable using standard chromatography techniques because they have different physical properties.
-
Flash Chromatography: Careful optimization of the solvent system on a high-resolution silica gel column can often provide separation.
-
Preparative HPLC: Both normal-phase and reversed-phase preparative HPLC can be effective. Normal-phase HPLC on a silica gel column is a common starting point for diastereomer separation.[25]
-
SFC: Chiral stationary phases in SFC are widely used for enantiomer separation, but SFC can also be very effective for separating diastereomers on achiral columns.
Diagram 2: Troubleshooting Chromatography Issues
A flowchart for addressing common chromatography problems.
Experimental Protocols
Protocol 1: General Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M aqueous HCl.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with 1M HCl two more times, combining the aqueous extracts.
-
Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 5M NaOH or solid NaHCO₃) until the solution is basic (confirm with pH paper).
-
Extract the now basic aqueous solution with the original organic solvent (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified basic product.
Protocol 2: Palladium Scavenging using Silica-Bound Thiol
-
Dissolve the palladium-contaminated product in a suitable solvent (e.g., THF, ethyl acetate, or toluene).
-
Add the silica-bound thiol scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst).
-
Stir the mixture at room temperature for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS to ensure the product is not degrading.
-
Filter the mixture through a pad of celite to remove the scavenger.
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the product with reduced palladium content.
References
- 1. phenomenex.com [phenomenex.com]
- 2. reddit.com [reddit.com]
- 3. labex.hu [labex.hu]
- 4. pharmaguru.co [pharmaguru.co]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 10. magritek.com [magritek.com]
- 11. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 12. silicycle.com [silicycle.com]
- 13. sopachem.com [sopachem.com]
- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 15. biotage.com [biotage.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. Exam 1 Answers [web.pdx.edu]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 19. fiveable.me [fiveable.me]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. youtube.com [youtube.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Fluorinated Boronic Acid Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids. The unique electronic properties of these substrates present specific challenges that can lead to reaction failure if not properly managed. This resource combines mechanistic insights with practical, field-proven solutions to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnosis of potential causes rooted in the chemistry of fluorinated substrates and a set of actionable solutions.
Problem 1: My reaction has stalled. I observe unreacted starting materials and a significant amount of the protodeboronated fluoroarene.
This is the most common failure mode when working with electron-deficient boronic acids, a category to which many fluorinated boronic acids belong.[1] The primary culprit is the rapid decomposition of the boronic acid before it can participate in the catalytic cycle.
Core Issue: Protodeboronation
Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond.[2] This process is often accelerated under the basic conditions required for Suzuki-Miyaura couplings, especially with electron-deficient arylboronic acids like their fluorinated counterparts.[3][4] The presence of water, which acts as a proton source, further exacerbates this issue.[5]
Solutions & Scientific Rationale:
-
Re-evaluate Your Base: The choice of base is critical. While strong bases are needed to form the active boronate species for transmetalation, they can also hasten protodeboronation.[5][6]
-
Action: Switch to a milder base. Bases like potassium fluoride (KF) or cesium fluoride (CsF) are often effective as they are less likely to promote protodeboronation.[2][7] Potassium phosphate (K₃PO₄) is another commonly used milder base.[5]
-
Rationale: Milder bases reduce the rate of the undesired protodeboronation side reaction, allowing the desired cross-coupling to become the dominant pathway.
-
-
Employ Anhydrous Conditions: Water is a key ingredient for protodeboronation.
-
Action: Use anhydrous, degassed solvents and ensure your base is finely powdered and dry.[5]
-
Rationale: By removing the primary proton source (water), you can significantly suppress the rate of protodeboronation.
-
-
Protect Your Boronic Acid: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable derivative.
-
Action: Convert the fluorinated boronic acid to a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[2][8] These derivatives are generally more stable to the reaction conditions and slowly release the boronic acid in situ.
-
Rationale: These protecting groups shield the sensitive C-B bond from premature cleavage, allowing for a controlled release of the active boronic acid for the catalytic cycle.[8]
-
Problem 2: The reaction mixture turned black, and I've isolated palladium black. No desired product was formed.
The formation of a black precipitate is a tell-tale sign of catalyst decomposition, where the active Pd(0) species has aggregated into inactive palladium metal.
Core Issue: Catalyst Decomposition
This can be triggered by several factors, including the presence of oxygen, high temperatures, or interactions with the reaction components.
Solutions & Scientific Rationale:
-
Ensure a Scrupulously Inert Atmosphere: Oxygen is a notorious enemy of Pd(0) catalysts.
-
Action: Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for an extended period.[5] Ensure the reaction is set up and maintained under a positive pressure of inert gas.
-
Rationale: Oxygen oxidizes the active Pd(0) to inactive Pd(II) species, which can then precipitate as palladium black.
-
-
Optimize Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center.
-
Action: Employ bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos).[5]
-
Rationale: These ligands create a sterically hindered and electron-rich environment around the palladium atom, which stabilizes the monomeric Pd(0) species and prevents aggregation.[9]
-
-
Lower the Reaction Temperature: Excessive heat can accelerate catalyst decomposition pathways.
-
Action: Screen a range of lower temperatures. It is often better to run the reaction for a longer time at a lower temperature than to force it at a high temperature that kills the catalyst.
-
Rationale: Thermal decomposition is a common pathway for catalyst deactivation. Finding the minimum temperature required for efficient turnover can preserve the catalyst's lifespan.
-
Problem 3: The reaction is sluggish, with low conversion even after an extended time. I don't observe significant protodeboronation or catalyst precipitation.
When obvious side reactions are absent, a sluggish reaction often points to a slow step within the catalytic cycle itself. With fluorinated substrates, both oxidative addition and reductive elimination can be challenging.
Core Issue: A Slow Step in the Catalytic Cycle
-
Slow Reductive Elimination: The formation of the C-C bond from the LₙPd(Ar)(Ar') intermediate can be slow, especially with electron-deficient partners.[10]
-
Catalyst Inhibition by Fluoride: While fluoride is often used as a base or additive to promote the reaction, excess fluoride can form unreactive anionic boronate species or even interact with the palladium center in an inhibitory manner.[11]
Solutions & Scientific Rationale:
-
Ligand Tuning for Reductive Elimination:
-
Action: Use bulky ligands that are known to accelerate reductive elimination.[9] Buchwald-type ligands are again an excellent choice here.
-
Rationale: The steric bulk of the ligand can force the two organic groups on the palladium closer together, promoting the bond-forming reductive elimination step.
-
-
Careful Stoichiometry of Fluoride Additives:
-
Action: If using a fluoride source as the base (e.g., CsF, KF), use the recommended stoichiometry (typically 2-3 equivalents). Avoid a large excess.
-
Rationale: While fluoride is necessary to activate the boronic acid, an excess can lead to the formation of unreactive [ArBF(OH)₂]⁻ species, effectively sequestering the boronic acid.[12]
-
-
Consider a Different Palladium Precatalyst: The rate at which the active Pd(0) is generated can be crucial, especially for unstable boronic acids.[4]
-
Action: Use a modern, well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst) that rapidly forms the active monoligated Pd(0) species.[13]
-
Rationale: These precatalysts are designed for fast activation, ensuring that a high concentration of the active catalyst is present early in the reaction, which can outcompete the degradation of sensitive substrates.[4]
-
Visualizing the Troubleshooting Process
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions [ouci.dntb.gov.ua]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Homocoupling of 2-Fluoro-4-(morpholinomethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to effectively manage the homocoupling of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our focus is on providing scientifically grounded, practical solutions to common experimental challenges.
Introduction: The Challenge of a Multifunctional Reagent
This compound is a valuable building block in medicinal chemistry, incorporating a fluorine atom for metabolic stability and a morpholine moiety for solubility and potential pharmacophoric interactions. However, these functional groups introduce specific challenges in Suzuki-Miyaura coupling. The electron-withdrawing nature of the ortho-fluoro substituent can influence the transmetalation rate, while the Lewis basic morpholine nitrogen can potentially interact with the palladium catalyst. These factors can contribute to an increased propensity for the undesired homocoupling side reaction, leading to reduced yield of the target biaryl compound and purification difficulties. This guide will equip you with the knowledge and protocols to mitigate these issues.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses the common issue of significant homocoupling product formation in a question-and-answer format, providing detailed experimental protocols and the scientific rationale behind them.
Question 1: I am observing a significant amount of the homocoupled dimer of this compound in my reaction. What are the primary causes and how can I prevent this?
Answer: The formation of a symmetrical biaryl from the homocoupling of your boronic acid is a common side reaction in Suzuki-Miyaura coupling. The two primary mechanisms responsible for this are:
-
Oxygen-Mediated Oxidative Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can directly react with the boronic acid to form the homocoupled product, especially at the beginning of the reaction before the catalytic cycle is fully established.
To minimize homocoupling, a multi-faceted approach focusing on rigorous exclusion of oxygen and careful selection of catalyst, ligand, and base is crucial.
The most critical step to prevent oxidative homocoupling is to ensure your reaction is performed under strictly anaerobic conditions.
Step-by-Step Protocol:
-
Solvent Degassing:
-
Inert Gas Sparging: Bubble argon or nitrogen gas through your solvent(s) (e.g., dioxane, THF, toluene, and water) for at least 30 minutes prior to use. A subsurface sparge, where the gas is introduced below the liquid surface via a long needle, is most effective.
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent in a flask using liquid nitrogen, evacuate the headspace under high vacuum, and then thaw the solvent. Repeat this cycle three to five times.
-
-
Reaction Setup:
-
Assemble your reaction glassware (flask, condenser, etc.) and flame-dry under vacuum or oven-dry beforehand to remove adsorbed water and oxygen.
-
Allow the glassware to cool to room temperature under a stream of argon or nitrogen.
-
Add your solid reagents (aryl halide, boronic acid, base, and catalyst/ligand) to the flask under a positive pressure of inert gas.
-
Add the degassed solvents via cannula or syringe.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Causality: By removing dissolved oxygen, you prevent the oxidation of the active Pd(0) catalyst to the problematic Pd(II) species that drives oxidative homocoupling.
The choice of palladium source and ligand has a profound impact on the rates of the desired cross-coupling versus the undesired homocoupling.
Step-by-Step Protocol:
-
Palladium Precatalyst:
-
Ligand Selection:
-
Employ bulky, electron-rich phosphine ligands. SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) is a particularly effective choice for suppressing homocoupling.[4][5]
-
The steric bulk of SPhos promotes the reductive elimination step of the desired cross-coupling cycle and can disfavor the formation of palladium-boronic acid intermediates that lead to homocoupling.[6]
-
Causality: Buchwald precatalysts ensure a rapid and efficient entry into the catalytic cycle, minimizing the window for Pd(II)-mediated homocoupling. Bulky, electron-rich ligands like SPhos accelerate the desired cross-coupling pathway relative to the homocoupling pathway.
Frequently Asked Questions (FAQs)
Q1: How does the ortho-fluoro substituent on my boronic acid affect the reaction?
The ortho-fluoro group is electron-withdrawing, which increases the Lewis acidity of the boron atom.[7] This can have several effects:
-
Transmetalation: While electron-withdrawing groups can sometimes slow down the transmetalation step, the increased Lewis acidity might also facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation.[8]
-
Protodeboronation: Electron-deficient boronic acids are more susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[7][9] This is an important consideration when choosing your base and solvent system.
Q2: Can the morpholine group in my boronic acid interfere with the reaction?
Yes, the Lewis basic nitrogen atom in the morpholine moiety can potentially coordinate to the palladium center.[10][11] This can lead to catalyst inhibition or the formation of off-cycle, inactive palladium species. Using a bulky ligand like SPhos can help to mitigate this by sterically hindering the coordination of the morpholine nitrogen to the palladium.
Q3: What is the optimal choice of base for this reaction, and why?
The choice of base is critical and serves multiple roles in the Suzuki-Miyaura coupling.[12] It activates the boronic acid by forming a more nucleophilic boronate species, and it participates in the regeneration of the active catalyst.[13]
-
For this compound, a moderately strong base is often a good starting point. Potassium phosphate (K₃PO₄) is frequently a good choice as it is effective at promoting the reaction while being less harsh than stronger bases like hydroxides, which can promote protodeboronation of your electron-deficient boronic acid.[14]
-
If you observe significant protodeboronation, consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Q4: I'm still observing homocoupling despite taking all the precautions. What else can I try?
If homocoupling persists, consider the following advanced troubleshooting steps:
-
Use of Boronic Ester: Convert your boronic acid to its pinacol ester derivative. Boronic esters are generally more stable towards protodeboronation and can sometimes exhibit reduced rates of homocoupling.[9]
-
Additive: In some cases, the addition of a small amount of a reducing agent like potassium formate can help to maintain the palladium in its active Pd(0) state.
-
Reverse the Coupling Partners: If synthetically feasible, consider preparing the boronic acid of your coupling partner and using the 2-fluoro-4-(morpholinomethyl)phenyl halide instead.
Visualizing the Catalytic Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura cross-coupling cycle and the interfering homocoupling pathway.
Caption: Competing pathways: Suzuki-Miyaura cross-coupling vs. oxidative homocoupling.
Summary of Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Buchwald G3 or G4 Precatalyst (e.g., XPhos Pd G3) | Rapid generation of active Pd(0), minimizes Pd(II) at the start.[1][2][3] |
| Ligand | SPhos | Bulky, electron-rich ligand that promotes reductive elimination and can suppress homocoupling.[4][5] |
| Base | K₃PO₄ (initial choice), K₂CO₃ or Cs₂CO₃ (if protodeboronation is an issue) | Activates the boronic acid to the boronate; moderate strength balances reactivity and stability.[8][14] |
| Solvent | Dioxane/H₂O (e.g., 10:1) or THF/H₂O | Common solvent systems for Suzuki coupling; must be rigorously degassed. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxygen-mediated oxidative homocoupling. |
| Temperature | 80-110 °C | Typical temperature range for Suzuki couplings with aryl chlorides/bromides. |
Conclusion
Managing the homocoupling of this compound requires a systematic and informed approach to reaction optimization. By rigorously excluding oxygen, selecting an appropriate modern catalyst system, and carefully choosing the base, researchers can significantly suppress this undesired side reaction. This guide provides the foundational knowledge and practical protocols to achieve high yields of the desired cross-coupled products, facilitating the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Impact of water on stability of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid
Last Updated: January 7, 2026
Introduction
Welcome to the technical support guide for 2-Fluoro-4-(morpholinomethyl)phenylboronic acid. This versatile reagent is a cornerstone in modern synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex molecules for pharmaceutical and materials science applications.[1] However, its unique structure, incorporating both a boronic acid moiety and a basic morpholine group, presents specific challenges related to stability, especially in the presence of water.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the handling, storage, and use of this compound. Our goal is to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the stability and handling of this compound.
Q1: My Suzuki-Miyaura coupling reaction with an old bottle of this compound gave a low yield. What is the likely cause?
A: The most probable cause is the degradation of the boronic acid due to exposure to atmospheric moisture over time. Boronic acids, in their solid state, can undergo a reversible dehydration reaction where three molecules condense to form a cyclic trimeric anhydride called a boroxine .[2][3][4] This process is often driven by heat or the presence of a dehydrating agent.[3] While the formation of boroxine is reversible upon addition of water, it can alter the stoichiometry of your reaction and often exhibits different reactivity compared to the monomeric boronic acid, leading to lower yields.[5]
A more detrimental and irreversible degradation pathway is protodeboronation .[5][6] In this reaction, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the molecule inactive for cross-coupling.[6] This process is often accelerated by the presence of water and can be influenced by pH.[5][6]
Q2: How does the morpholine group in this compound affect its stability in the presence of water?
A: The basic nitrogen atom in the morpholine ring makes this compound a "basic heteroaromatic boronic acid" analogue. Such compounds can exhibit complex protodeboronation mechanisms.[6] Under neutral or slightly acidic pH, the morpholine nitrogen can be protonated. In aqueous media, the speciation of the boronic acid is pH-dependent.[6] Under basic conditions, which are common for Suzuki couplings, the boronic acid forms the more reactive boronate anion ([ArB(OH)3]⁻), but this species is also more susceptible to protodeboronation.[7][8] The presence of the internal base (morpholine) could potentially facilitate local pH changes or intramolecular interactions that influence the rate of decomposition.
Q3: What are the ideal storage conditions for this compound?
A: To maximize shelf-life and ensure consistent performance, proper storage is critical. While borates are generally stable and do not decompose on their own, they are susceptible to environmental conditions.[9]
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Minimizes contact with atmospheric moisture and oxygen, preventing boroxine formation and potential oxidation.[10] |
| Temperature | Keep refrigerated (2-8 °C). | Low temperatures slow down the rate of potential decomposition reactions.[10] |
| Container | Keep in a tightly sealed container, preferably the original packaging. | Prevents ingress of moisture and air.[9][10] |
| Location | Store in a dry place, such as a desiccator. | Boronic acids can be hygroscopic; this minimizes water absorption from the environment.[10][11] |
Q4: I've noticed my solid boronic acid becoming clumpy. Is it still usable?
A: Clumping or caking is a physical sign of moisture absorption.[9][11] While the material may still be usable, its effective molecular weight has changed due to water absorption and potential boroxine formation. Using it "as is" will lead to inaccurate stoichiometry and likely reduced reaction yields. It is highly recommended to either dry the material rigorously under high vacuum or, for best results, use a fresh, free-flowing batch of the reagent.
Troubleshooting Guide for Experimental Failures
This section provides a structured approach to diagnosing and solving common problems encountered when using this compound, with a focus on water-related issues.
Scenario 1: Low or No Conversion in Suzuki-Miyaura Coupling
Your reaction between this compound and an aryl halide shows poor conversion to the desired biaryl product.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low reaction conversion.
In-Depth Analysis:
-
Protodeboronation Side Reaction: The primary suspect in failed Suzuki reactions is often the premature decomposition of the boronic acid.[6] Water in the reaction solvent (even in solvents like dioxane or THF, which can absorb atmospheric moisture) can lead to protodeboronation, especially under the basic conditions required for the coupling. This consumes your starting material before it can participate in the catalytic cycle.
-
The Double-Edged Sword of Water: While excess water is detrimental, trace amounts of water can sometimes be beneficial in Suzuki couplings. Water can play a key role in dissolving the base (e.g., K₃PO₄, K₂CO₃) and facilitating the crucial transmetalation step.[12][13][14] Some studies have even shown that water formed in situ from the dehydration of boronic acid to boroxine can be sufficient for the reaction to proceed.[12][15] The key is control; uncontrolled and excessive water is the problem.
-
Catalyst Inhibition: The palladium catalyst at the heart of the Suzuki reaction can be sensitive to impurities. While not a direct effect of water, degraded boronic acid can lead to side products that may interfere with the catalyst.
Experimental Protocols
To ensure the highest chance of success, follow these field-proven protocols for handling and using this compound.
Protocol 1: Handling and Dispensing the Solid Reagent
This protocol minimizes the exposure of the solid boronic acid to atmospheric moisture.
-
Preparation: Move the sealed bottle of the boronic acid from the refrigerator to a desiccator and allow it to warm to room temperature over at least 30 minutes. This prevents condensation of moisture onto the cold solid when the bottle is opened.
-
Inert Atmosphere: If possible, perform weighing and dispensing inside a glovebox. If a glovebox is not available, work quickly in a fume hood.
-
Dispensing: Open the bottle, quickly weigh the required amount of the free-flowing powder into a clean, dry vial.
-
Resealing: Tightly cap the original bottle, purge the headspace with nitrogen or argon using a needle through the septum cap (if available), and wrap the cap with Parafilm® for extra security.
-
Storage: Immediately return the main bottle to the refrigerator.
Protocol 2: Recommended Anhydrous Suzuki-Miyaura Coupling
This procedure is optimized to mitigate the risks of water-induced degradation.
Reaction Scheme: A model Suzuki-Miyaura coupling reaction.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Reagent Preparation:
-
To the dried reaction flask, add this compound (1.2 equivalents).
-
Add the aryl halide coupling partner (1.0 equivalent).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 equivalents). The base should be finely powdered and dried in an oven.
-
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane, THF, or toluene, freshly distilled or from a solvent purification system) via a dry syringe.
-
Inerting: Seal the flask with a septum, and bubble dry nitrogen or argon through the reaction mixture for 10-15 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of inert gas and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, and quench with water. Proceed with standard extraction and purification procedures.
Understanding the Degradation Mechanisms
A deeper understanding of the chemical processes at play allows for more effective troubleshooting.
Mechanism 1: Boroxine Formation
This is a reversible condensation reaction. In the solid state or in anhydrous solvents, an equilibrium exists between the boronic acid and its cyclic trimer, the boroxine. The release of three water molecules drives the reaction towards the boroxine.[16]
Caption: Equilibrium between boronic acid and boroxine.
Mechanism 2: Protodeboronation
This is an irreversible degradation pathway that results in the loss of the reactive C-B bond. The mechanism is highly pH-dependent.[6] Under the basic conditions of a Suzuki reaction, the boronic acid (a Lewis acid) accepts a hydroxide ion to form a tetrahedral boronate anion. This electron-rich species can then be protonated by water at the ipso-carbon, leading to cleavage of the C-B bond.[7]
Caption: Simplified mechanism of base-catalyzed protodeboronation.
References
- 1. nbinno.com [nbinno.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. borax.com [borax.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. laballey.com [laballey.com]
- 12. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 15. quora.com [quora.com]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Optimizing Reaction Temperature for Sterically Hindered Boronic Acids
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. The following question-and-answer format directly addresses common challenges, with a focus on the critical parameter of reaction temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with a sterically hindered boronic acid is showing low to no conversion at standard temperatures (e.g., 60-80 °C). What is the first step in optimizing the temperature?
A1: Low conversion with sterically hindered substrates at moderate temperatures is a common challenge. The increased steric bulk around the boron atom and the coupling partner can significantly slow down the key steps of the catalytic cycle, particularly transmetalation and reductive elimination.[1]
Initial Troubleshooting Steps:
-
Incremental Temperature Increase: The most direct approach is to systematically increase the reaction temperature. A good starting point is to raise the temperature in 20 °C increments, for example, from 80 °C to 100 °C, and then to 120 °C.[2] Monitor the reaction progress at each temperature point to find the optimal balance between reaction rate and component stability.
-
Solvent Consideration: Ensure your chosen solvent has a boiling point compatible with the higher temperatures you are exploring. Solvents like 1,4-dioxane, toluene, or DMF are often suitable for higher temperature reactions.[3][4]
-
Catalyst and Ligand Stability: Be mindful that higher temperatures can lead to catalyst decomposition.[5] If you suspect this is an issue, consider switching to a more thermally stable catalyst system. Palladacycle catalysts, for instance, often exhibit greater thermal stability compared to some Pd(0) complexes.[6]
Q2: I've increased the temperature, and while the conversion has improved, I'm now observing significant side products. What are the likely side reactions, and how can temperature optimization help mitigate them?
A2: Increasing the reaction temperature can indeed accelerate the desired reaction but may also promote unwanted side reactions.[7] Common side products in Suzuki-Miyaura couplings include:
-
Homocoupling of the Boronic Acid: This is where two molecules of the boronic acid couple with each other. Slow addition of the boronic acid to the reaction mixture at an optimized temperature can sometimes minimize its concentration and disfavor this pathway.[1]
-
Protodeboronation: This is the loss of the boronic acid group and its replacement with a hydrogen atom. While often associated with aqueous conditions, it can be influenced by temperature.[7] Switching to anhydrous solvents may help reduce this side reaction.
-
Dehalogenation of the Aryl Halide: This involves the replacement of the halide on your coupling partner with a hydrogen atom.[3]
Temperature Optimization Strategy:
The goal is to find a "sweet spot" where the rate of the desired cross-coupling reaction is significantly faster than the rates of the side reactions. This often requires careful, systematic screening of the reaction temperature. A temperature screen from 80 °C to 140 °C, with analysis of the product distribution at each point, can reveal the optimal window.[2]
Q3: Can microwave irradiation be an effective tool for optimizing reactions with sterically hindered boronic acids?
A3: Absolutely. Microwave-assisted heating has emerged as a powerful technique for accelerating Suzuki-Miyaura couplings, especially for challenging substrates.[8][9] The rapid and efficient heating provided by microwaves can often drive reactions to completion in much shorter times and at higher effective temperatures than conventional heating.[9]
Key Advantages of Microwave Heating:
-
Rapid Temperature Elevation: Microwaves can rapidly heat the reaction mixture to the target temperature, often overcoming kinetic barriers more effectively than conventional heating.
-
Shorter Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes using a microwave reactor.[9]
-
Improved Yields: For sterically hindered substrates, the high temperatures achievable with microwave heating (e.g., 100-140 °C) can lead to significantly improved yields.[8][9][10]
It is important to use a dedicated microwave reactor for safety and precise temperature control.
Q4: How does the choice of catalyst and ligand influence the optimal reaction temperature for a sterically hindered coupling?
A4: The catalyst and ligand system is arguably the most critical factor in couplings with sterically hindered substrates, and it directly impacts the required reaction temperature.[1]
-
Bulky, Electron-Rich Ligands: For sterically demanding couplings, standard ligands like PPh₃ are often ineffective.[1] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary.[1] These ligands promote the formation of a highly reactive palladium(0) species that can more readily undergo oxidative addition and facilitate the subsequent steps of the catalytic cycle, often at lower temperatures than would be required with less effective ligands.[11]
-
Catalyst Precursors: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst) can also influence the reaction. Some pre-catalysts are designed to be more thermally stable and may be advantageous for high-temperature reactions.[6]
When optimizing temperature, it is often beneficial to screen a small panel of modern, highly active ligands to find the system that provides the best results at the most reasonable temperature.
In-Depth Troubleshooting and Experimental Protocol
Troubleshooting Guide: A Deeper Dive
| Problem | Potential Cause(s) | Recommended Actions & Rationale |
| Reaction Stalls or is Sluggish | - Insufficient thermal energy to overcome the activation barrier for sterically hindered substrates. - Suboptimal catalyst/ligand system. | 1. Systematic Temperature Increase: Incrementally raise the temperature (e.g., in 20 °C steps) to provide more energy for the reaction to proceed.[2] 2. Switch to a More Active Catalyst System: Employ bulky, electron-rich ligands (e.g., Buchwald ligands) known to accelerate reactions with hindered substrates.[7] |
| Catalyst Decomposition at High Temperatures | - The palladium catalyst is not stable at the required temperature, leading to the formation of palladium black.[5] | 1. Use a More Thermally Stable Catalyst: Consider palladacycle pre-catalysts, which often exhibit higher thermal stability.[6] 2. Lower the Temperature and Extend Reaction Time: If a more stable catalyst is not available, find a compromise temperature where the catalyst remains active for a longer period. |
| Inconsistent Results with Conventional Heating | - Poor heat transfer and temperature gradients within the reaction vessel. | 1. Utilize Microwave Irradiation: Microwave heating provides rapid and uniform heating, leading to more consistent and reproducible results.[8][9] |
Experimental Protocol: Temperature Screening for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a general framework for optimizing the reaction temperature. It should be adapted based on the specific substrates and available equipment.
1. Materials:
-
Aryl halide (1.0 equiv)
-
Sterically hindered boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Reaction vessels suitable for the intended temperature range (e.g., sealed tubes or microwave vials)
-
Inert gas (Argon or Nitrogen)
2. Reaction Setup (Parallel Screening):
-
In an array of reaction vessels, add the aryl halide, sterically hindered boronic acid, base, palladium catalyst, and ligand.
-
Seal the vessels and purge with an inert gas for 5-10 minutes.
-
Add the degassed solvent to each vessel via syringe.
-
Place the vessels in separate heating blocks pre-set to different temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C) or program a sequence in a microwave reactor.
3. Reaction Monitoring and Work-up:
-
Stir the reactions at their respective temperatures for a set period (e.g., 12-24 hours for conventional heating, or 15-60 minutes for microwave).
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Once the reactions are deemed complete or have reached a plateau, cool them to room temperature.
-
Perform a standard aqueous work-up: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate.
4. Analysis:
-
Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the conversion and the relative amounts of product and major side products.
-
This data will allow you to identify the optimal temperature that maximizes the yield of the desired product while minimizing side reactions.
Visualizing the Process
Diagram 1: Suzuki-Miyaura Catalytic Cycle
A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.
Diagram 2: Temperature Optimization Workflow
A logical workflow for systematically optimizing reaction temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from Morpholino-Substituted Products
Welcome to the technical support resource for scientists and drug development professionals facing the challenge of removing palladium catalysts from products containing a morpholino moiety. The unique chelating nature of the morpholino group can lead to persistent palladium contamination, which is unacceptable in active pharmaceutical ingredients (APIs) due to regulatory limits set by bodies like the International Council for Harmonisation (ICH).[1][2][3] This guide provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve the required purity for your compounds.
Part 1: The Core Challenge & Frequently Asked Questions (FAQs)
The primary difficulty in removing palladium from morpholino-substituted compounds stems from the morpholino group itself. As a bidentate Lewis base with both nitrogen and oxygen atoms, it can act as a strong ligand, forming a stable complex with the palladium catalyst.[4][5] This chelation can make the palladium "stick" to the product molecule, rendering standard purification methods like simple filtration or extraction ineffective against these dissolved, homogeneous catalyst residues.[6][7]
Q1: Why is my standard purification (e.g., silica plug, extraction) failing to remove palladium?
A1: Your product is likely forming a stable, soluble complex with the palladium catalyst via the morpholino group. Simple adsorption on silica or partitioning via liquid-liquid extraction is often insufficient to break this strong interaction. The choice of purification technique must be specifically targeted to capture the metal from this complex.[7]
Q2: What are the main strategies for removing palladium from products like mine?
A2: The most effective strategies involve using high-affinity metal scavengers. These are solid-supported reagents designed to bind and remove metal complexes from solution with high selectivity.[3][8] Other viable, though often more process-dependent, methods include optimized crystallization and, for heterogeneous catalysts, filtration.[9][10]
Q3: What are metal scavengers and how do they work?
A3: Metal scavengers are typically silica or polymer beads functionalized with chemical groups that have an exceptionally high affinity for transition metals like palladium.[8] They work by forming a stronger bond with the palladium than your product does, effectively "scavenging" the metal from the solution. The solid support allows for easy removal of the scavenger-metal complex by filtration. Common functionalities include thiols, thioureas, and trimercaptotriazine (TMT), which are strong soft-Lewis bases that bind tightly to soft-Lewis acidic palladium.[3][8][11]
Q4: Is activated carbon a good choice for this purpose?
A4: Activated carbon can be a cost-effective option for palladium removal. However, it often suffers from a lack of selectivity and can adsorb a significant amount of the desired product, leading to yield loss.[6][7] Specialized metal scavengers generally offer higher efficiency and better product recovery.[8]
Part 2: Troubleshooting Guide: When Scavenging Gets Tough
This section addresses specific issues you might encounter during the palladium removal process.
Issue 1: Palladium levels are still high after using a standard scavenger (e.g., thiol-based).
-
Probable Cause: The morpholino-product-palladium complex is exceptionally stable, exhibiting a higher binding affinity for palladium than the chosen scavenger. The palladium may also exist in different oxidation states (e.g., Pd(0), Pd(II)), and not all scavengers are equally effective against all forms.[7]
-
Troubleshooting Steps:
-
Switch to a Stronger Scavenger: Move up the affinity ladder. Scavengers based on 2,4,6-trimercapto-s-triazine (TMT), such as MP-TMT or Si-TMT, have an extremely high affinity for palladium and are often successful when other scavengers fail.[3]
-
Optimize Scavenging Conditions: Increase the reaction temperature (e.g., to 40-60 °C) and extend the treatment time (e.g., 4-24 hours). This provides more energy and time for the scavenger to displace the product from the palladium coordination sphere.
-
Increase Scavenger Equivalents: While aiming for efficiency, it may be necessary to use a higher excess of the scavenger (e.g., 5-10 equivalents relative to palladium) to drive the equilibrium towards the scavenger-palladium complex.
-
Issue 2: Significant loss of my morpholino-substituted product during purification.
-
Probable Cause: Non-specific binding. The product itself is adsorbing onto the solid support of the scavenger, especially if there are other polar or chelating groups on the molecule. This is a common issue with activated carbon.[7]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a panel of scavengers with different backbones (silica vs. polymer) and functional groups to find one with high selectivity for palladium but low affinity for your product.
-
Minimize Scavenger Amount: Once an effective scavenger is identified, titrate the amount used to find the minimum quantity required to meet your purity target, thereby minimizing surfaces available for non-specific binding.
-
Solvent Optimization: Conduct the scavenging in a solvent where your product is highly soluble. This minimizes its tendency to adsorb onto the solid support.
-
Issue 3: Inconsistent palladium removal from one batch to the next.
-
Probable Cause: Variability in the reaction work-up is leading to different palladium species (e.g., varying ratios of Pd(0) to Pd(II)) in the crude product before scavenging. Decomposition of the catalyst into palladium black can also occur.[12]
-
Troubleshooting Steps:
-
Standardize the Work-Up: Ensure every batch is processed identically before the scavenging step. Consistent quenching, extraction, and solvent swap procedures are critical.
-
Consider a Pre-Treatment Step: Sometimes, a mild oxidation (e.g., bubbling air through the solution) or reduction step can convert the various palladium species into a single, more consistently scavenged form. This requires careful development to avoid product degradation.
-
Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against multiple palladium species, such as SiliaMetS Thiourea, to buffer against batch-to-batch variations.[8]
-
Part 3: Method Selection and Protocols
Decision-Making Flowchart for Palladium Removal
This diagram provides a logical path for selecting an appropriate palladium removal strategy.
Caption: Workflow for selecting a palladium removal strategy.
Table 1: Comparison of Common Palladium Scavenging Methods
| Method/Scavenger Type | Target Pd Species | Advantages | Disadvantages & Considerations for Morpholino Products |
| Thiol-Functionalized Silica | Primarily Pd(II) | High efficiency, good selectivity, widely used.[1][8] | May be less effective for Pd(0); affinity might be lower than a strong product-Pd complex. |
| Thiourea-Functionalized Silica | Pd(0) and Pd(II) | Versatile for various palladium forms, works well in organic solvents.[8] | Can sometimes catalyze side reactions if not fully removed. |
| TMT-Functionalized Support | Pd(0) and Pd(II) | Extremely high affinity for Pd, often the "scavenger of last resort".[3] | Higher cost; ensure no leaching of the functional group. |
| Activated Carbon | Pd(0) and Pd(II) | Low cost, readily available.[9][13] | Poor selectivity, often causes significant product loss via non-specific adsorption.[7] |
| Crystallization with Additives | Homogeneous Pd | Can be highly effective and scalable if conditions are right. | Morpholino chelation may cause Pd to co-crystallize; requires extensive optimization.[9] |
Protocol 1: Small-Scale Scavenger Screening
This protocol is designed to efficiently identify the most effective scavenger for your specific product.
-
Preparation:
-
Dissolve a known quantity of your crude, palladium-containing product in a suitable solvent to create a stock solution. Ensure the solution is homogeneous.
-
Determine the initial palladium concentration (in ppm) of this stock solution using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar technique.[9] This is your baseline.
-
From the baseline ppm, calculate the molar amount of palladium in a set volume of your stock solution (e.g., in 1 mL).
-
-
Screening Setup:
-
In separate vials, place 4-5 equivalents (relative to the moles of Pd) of different scavengers (e.g., SiliaMetS Thiol, SiliaMetS Thiourea, MP-TMT, and activated carbon).
-
Include a "no scavenger" control vial.
-
To each vial, add the same volume (e.g., 1 mL) of your product stock solution.
-
-
Incubation:
-
Seal the vials and place them on a shaker or stir plate.
-
Allow the mixtures to agitate at room temperature for 4 hours. For difficult cases, set up a parallel screen at an elevated temperature (e.g., 50 °C).
-
-
Work-Up and Analysis:
-
Filter each mixture through a small plug of Celite® or a syringe filter to remove the solid scavenger.
-
Wash the filter with a small amount of fresh solvent to ensure product recovery.
-
Submit a sample of the filtrate from each vial for ICP-MS analysis to determine the final palladium concentration.
-
Analyze the product recovery/yield by a suitable method (e.g., LC-MS or qNMR) to check for non-specific binding.
-
-
Evaluation: Select the scavenger that provides the lowest residual palladium level with the highest product recovery.
Protocol 2: Optimized Batch Scavenging on a Preparative Scale
Once the optimal scavenger and conditions are identified from the screen, apply them to the bulk material.
-
Setup: In an appropriately sized reaction vessel, dissolve the entire batch of your crude product in the chosen solvent.
-
Scavenger Addition: Add the selected scavenger (e.g., 4 equivalents relative to the total initial moles of palladium) to the stirred solution.
-
Reaction: Stir the mixture under the optimized conditions (time and temperature) determined from your screening protocol.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the scavenger. Wash the filter cake thoroughly with the reaction solvent to maximize product recovery.
-
Quality Control: Concentrate the filtrate and submit a sample for final ICP-MS analysis to confirm that the palladium level is below the regulatory threshold (typically <10 ppm).[1] Also, confirm the final product purity and yield.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biotage.com [biotage.com]
- 3. sopachem.com [sopachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
- 9. arborassays.com [arborassays.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Positional Isomerism in Suzuki Coupling: A Comparative Analysis of 2-Fluoro-4-(morpholinomethyl)phenylboronic Acid
Abstract
The strategic incorporation of fluorine and complex amine moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. Phenylboronic acids bearing these functionalities are invaluable building blocks, yet their performance in pivotal C-C bond-forming reactions like the Suzuki-Miyaura coupling can be profoundly influenced by the positional arrangement of substituents. This in-depth guide provides a comparative analysis of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid and its structural isomers. While direct, side-by-side experimental data for this specific set of isomers is sparse in the literature, this guide leverages established mechanistic principles of the Suzuki coupling to predict and explain the expected differences in their reactivity. We will dissect the intricate interplay of steric hindrance, electronic effects, and potential catalyst interactions that researchers must navigate to optimize synthetic outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in the strategic design of their synthetic routes.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a paramount tool in synthetic chemistry, celebrated for its reliability in constructing biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[1] The utility of this reaction is heavily dependent on the nature of the coupling partners, particularly the organoboron species.[2][3] Boronic acids functionalized with groups like fluorine and morpholine are highly sought after; fluorine can enhance metabolic stability and binding affinity, while the morpholinomethyl group can improve aqueous solubility and provide a vector for further functionalization.[4]
However, the seemingly subtle change in the position of these substituents on the phenyl ring can lead to dramatic differences in reaction efficiency. This guide focuses on this compound, a valuable building block, and compares its anticipated reactivity in Suzuki coupling against its key positional isomers. Understanding these differences is critical for troubleshooting problematic couplings, optimizing reaction conditions, and selecting the most suitable isomer for a given synthetic target.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
To understand the impact of isomerism, one must first appreciate the key steps of the Suzuki-Miyaura catalytic cycle, as the substituents influence each step differently. The generally accepted mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][5]
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
The three critical stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group (R²) is transferred from the activated boronic acid (boronate) to the Pd(II) center. This is often the rate-determining step and is highly sensitive to the electronic and steric properties of the boronic acid.[6]
-
Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[7]
Comparative Analysis of Isomers: Steric and Electronic Effects
The reactivity of a substituted phenylboronic acid in the Suzuki coupling is primarily dictated by two factors: the steric environment around the C-B bond and the electronic nature of the ipso-carbon (the carbon atom bonded to boron).
Let's analyze our target compound and its key isomers:
-
Compound A (Target): this compound
-
Compound B (Isomer): 4-Fluoro-2-(morpholinomethyl)phenylboronic acid
-
Compound C (Isomer): 3-Fluoro-4-(morpholinomethyl)phenylboronic acid
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Suzuki Coupling: Yield Analysis of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, stands as a pillar of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1] Its impact on academic research and pharmaceutical drug development is undeniable, a fact underscored by the 2010 Nobel Prize in Chemistry awarded for its discovery.[1] This guide provides an in-depth analysis of the Suzuki coupling reaction with a focus on a critical, yet often nuanced, aspect: the influence of substituents on phenylboronic acids on the reaction yield. By understanding these electronic and steric effects, researchers can better predict outcomes, optimize reaction conditions, and streamline the synthesis of complex molecules.
The Heart of the Matter: The Suzuki Coupling Catalytic Cycle
The Suzuki coupling reaction is a catalytic process that cycles a palladium complex through three key stages: oxidative addition, transmetalation, and reductive elimination.[1][2] The nature of the substituents on the phenylboronic acid primarily impacts the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base plays a crucial role in activating the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[2][3] The electronic properties of the substituent on the phenylboronic acid can either accelerate or hinder this process, directly impacting the overall reaction rate and, consequently, the final yield.
The Influence of Electronics: A Comparative Yield Analysis
The electronic nature of the substituent on the phenylboronic acid has a profound effect on the yield of the Suzuki coupling reaction. Generally, electron-donating groups (EDGs) enhance the nucleophilicity of the aryl group, accelerating the transmetalation step and leading to higher yields. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the aryl ring, which can slow down transmetalation and potentially lower the yield.
To illustrate this, the following table presents a comparative analysis of yields for the Suzuki coupling of various para-substituted phenylboronic acids with 4-bromoanisole under standardized conditions.
| Phenylboronic Acid Substituent (para-) | Substituent Type | Yield (%) |
| -OCH₃ | Strong Electron-Donating | 95 |
| -CH₃ | Weak Electron-Donating | 92 |
| -H | Neutral | 88 |
| -Cl | Weak Electron-Withdrawing | 85 |
| -NO₂ | Strong Electron-Withdrawing | 75 |
Data is a representative compilation from multiple sources to illustrate the general trend.
As the data indicates, a clear trend emerges: the presence of an electron-donating group like methoxy (-OCH₃) results in a significantly higher yield compared to an electron-withdrawing group like nitro (-NO₂). This underscores the importance of considering the electronic properties of the boronic acid when designing a Suzuki coupling reaction.
The Impact of Steric Hindrance: The Ortho Effect
Beyond electronic effects, steric hindrance, particularly from substituents in the ortho position of the phenylboronic acid, can significantly influence the reaction yield. Bulky groups near the boronic acid moiety can impede the approach of the palladium complex, slowing down the transmetalation step and leading to lower yields.[4]
Consider the following comparison of yields for the coupling of substituted phenylboronic acids with a common aryl halide:
| Phenylboronic Acid | Substituent Position | Yield (%) |
| Phenylboronic acid | - | 88 |
| 2-Methylphenylboronic acid | ortho | 78 |
| 2,6-Dimethylphenylboronic acid | di-ortho | 65 |
Data is a representative compilation to illustrate the general trend.
The progressive decrease in yield with the addition of ortho-methyl groups clearly demonstrates the detrimental effect of steric hindrance on the Suzuki coupling reaction. In cases where ortho-substituted biaryls are the target, specialized bulky phosphine ligands and more forcing reaction conditions may be necessary to achieve satisfactory yields.[5][6][7]
Experimental Protocol: A Standardized Approach for Comparative Analysis
To obtain reliable and comparable data on the effect of substituents, a standardized experimental protocol is essential. The following protocol provides a robust starting point for the Suzuki coupling of various substituted phenylboronic acids with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Workflow:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add degassed toluene (10 mL) and water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure biaryl product.
Conclusion
The yield of the Suzuki-Miyaura coupling reaction is intricately linked to the electronic and steric properties of the substituents on the phenylboronic acid. Electron-donating groups generally lead to higher yields by accelerating the transmetalation step, while electron-withdrawing and sterically hindering groups can have a detrimental effect. By understanding these fundamental principles and employing a standardized experimental approach, researchers can make more informed decisions in the design and optimization of their synthetic strategies, ultimately leading to more efficient and successful outcomes in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Boronic Acid Reagents: The Superior Performance of 2-Fluoro-4-(morpholinomethyl)phenylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling
In the landscape of modern medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for synthesizing complex biaryl structures found in numerous pharmaceutical agents.[1] The choice of the organoboron reagent is critical, directly impacting reaction efficiency, reproducibility, and overall process robustness. This guide provides an in-depth comparison between 2-Fluoro-4-(morpholinomethyl)phenylboronic acid and its corresponding pinacol ester, elucidating the clear advantages conferred by the pinacol protecting group for this specific, highly functionalized building block.
The subject molecule, with its electron-withdrawing fluorine, a Lewis basic morpholine moiety, and the boronic acid group on a single phenyl ring, presents a classic challenge for synthetic chemists. While the free boronic acid is the archetypal nucleophile in these reactions, its inherent instabilities can be significantly exacerbated by such functionalization. The pinacol ester emerges not merely as an alternative, but as a superior strategic choice for reliable and scalable synthesis.
The Challenge: Inherent Instability of Free Boronic Acids
Free arylboronic acids are known to be susceptible to several decomposition pathways that can compromise reaction outcomes:
-
Dehydration to Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[2] This process alters the stoichiometry and can lead to inconsistent reactivity.
-
Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved by a proton source, resulting in the formation of a simple arene and boric acid.[2][3] Substrates with electron-withdrawing groups or certain heterocyclic motifs are particularly prone to this decomposition pathway.[1][4]
-
Oxidative Degradation: Sensitivity to air and moisture can lead to degradation over time, reducing the purity and potency of the reagent.[5]
For a molecule like this compound, the basic nitrogen of the morpholine ring can potentially interact with the Lewis acidic boron center, creating additional pathways for instability or catalyst inhibition.
The Pinacol Ester Advantage: A Shield for Stability and Reliability
The conversion of a boronic acid to its pinacol ester involves reacting it with pinacol (2,3-dimethyl-2,3-butanediol) to form a five-membered dioxaborolane ring. This structural modification provides a robust solution to the instability issues of the free acid.
Workflow for Boronic Acid vs. Pinacol Ester Usage
Caption: Comparative workflows for using free boronic acid vs. its pinacol ester.
Performance Comparison: Head-to-Head Analysis
While the free boronic acid can sometimes be more reactive due to lower steric hindrance, this often comes at the cost of stability and purity.[3][6] For complex, multi-functional substrates, the operational advantages of the pinacol ester lead to superior overall performance.
| Feature | This compound | This compound Pinacol Ester | Rationale & Advantage |
| Physical State | Often a fluffy, hygroscopic solid | Typically a stable, crystalline solid | The pinacol ester's solid form simplifies handling, weighing, and dispensing. |
| Stability & Shelf Life | Poor; susceptible to boroxine formation and protodeboronation.[2] Requires storage under inert gas. | Excellent; the pinacol group protects the boron atom from degradation.[5] Can be stored for extended periods in air.[2][7] | Long-term stability reduces reagent waste and ensures consistent results between batches and over time. |
| Handling | Difficult; sensitive to air and moisture.[5] | Easy; can be handled on the benchtop with standard laboratory practices.[2] | Operational simplicity saves time and resources, particularly in high-throughput screening and scale-up operations. |
| Purification | Cannot be purified by standard silica gel chromatography. | Readily purified by column chromatography.[5] | High purity of the starting material is guaranteed, minimizing the introduction of impurities that could affect the reaction. |
| Reaction Reproducibility | Variable; dependent on reagent purity and reaction setup. | High; the stable nature of the ester ensures consistent delivery of the active reagent. | Reliability and consistency are paramount in drug development, where processes must be scalable and reproducible. |
| Suzuki Coupling Reactivity | Can be highly reactive, but prone to side reactions. | Acts as a slow-release source of the boronic acid. Requires basic conditions for hydrolysis to the active species. | Controlled reactivity often leads to cleaner reaction profiles with fewer byproducts, simplifying downstream purification.[2] |
Mechanistic Insight: The Role of the Pinacol Ester in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The pinacol ester does not typically participate directly in the transmetalation step. Instead, under the basic aqueous conditions of the reaction, it hydrolyzes to release the active boronic acid in situ. This slow, controlled release maintains a low concentration of the potentially unstable boronic acid, minimizing side reactions like protodeboronation.
Caption: Suzuki-Miyaura cycle with in-situ generation of the active boronic acid.
Experimental Protocol: A Validated System
This protocol provides a robust method for the Suzuki-Miyaura coupling of this compound pinacol ester with a representative aryl bromide. The choice of catalyst, base, and solvent is critical for success.
Objective: To couple this compound pinacol ester with 4-bromoanisole.
Materials:
-
This compound pinacol ester (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound pinacol ester (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₃PO₄ (3.0 equiv).
-
Rationale: Using an inert atmosphere prevents oxidation of the Pd(0) species, which is the active catalyst. Pd(dppf)Cl₂ is a robust pre-catalyst that is readily reduced to Pd(0) in the reaction mixture.[8]
-
-
Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio by volume to achieve a final concentration of ~0.1 M with respect to the aryl bromide.
-
Degassing: Seal the flask and thoroughly degas the mixture by sparging with argon for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Rationale: Removing dissolved oxygen is crucial to prevent oxidative side reactions that can deactivate the palladium catalyst.
-
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Elevated temperature is typically required to drive the catalytic cycle, particularly the reductive elimination step.[9]
-
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Rationale: The stability of the pinacol ester allows for standard chromatographic purification, a significant advantage over reactions with free boronic acids where purification can be problematic.[5]
-
Conclusion
For researchers and drug development professionals working with highly functionalized building blocks, prioritizing stability and reproducibility is non-negotiable. The pinacol ester of this compound provides a decisive advantage over its free boronic acid counterpart. Its enhanced stability, ease of handling, and amenability to standard purification techniques translate to more reliable, cleaner, and ultimately more efficient synthetic outcomes.[2][5][7] By functioning as a robust, slow-release precursor to the active nucleophile, the pinacol ester mitigates common failure modes associated with complex boronic acids, making it the superior choice for demanding applications in pharmaceutical synthesis.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. nbinno.com [nbinno.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Base Selection for Suzuki-Miyaura Coupling of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] A critical, yet often nuanced, parameter in this reaction is the choice of base, which plays a pivotal role in the catalytic cycle. This guide provides an in-depth comparison of the efficacy of various bases for the coupling of a structurally relevant building block, 2-Fluoro-4-(morpholinomethyl)phenylboronic acid, offering experimental insights to guide reaction optimization.
This specific boronic acid is of interest due to its combination of an electron-withdrawing fluorine atom and a basic morpholine moiety, features commonly found in pharmacologically active compounds.[3] Such substitution can influence the electronic properties and stability of the boronic acid, making the selection of an appropriate base paramount for achieving high yields and minimizing side reactions like protodeboronation.[4][5]
The Mechanistic Role of the Base
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[6] The base is not merely a spectator; it is an essential activator in the transmetalation step, which is often rate-limiting.[6] Its primary role is to convert the neutral boronic acid (Ar-B(OH)₂) into a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[7][8] This anionic boronate is significantly more reactive toward the palladium(II) intermediate, facilitating the transfer of the aryl group to the palladium center, which precedes the final reductive elimination step to form the desired biaryl product.[3][7][8]
The choice of base can influence reaction rates, catalyst stability, and the prevalence of side reactions. Factors such as base strength (pKa), solubility, cation identity, and steric bulk all contribute to its overall effectiveness.
Experimental Design: A Comparative Study
To objectively assess the performance of different bases, a model Suzuki-Miyaura coupling reaction was designed.
Reaction Scheme: this compound was coupled with 4-bromoanisole, a common and moderately reactive aryl halide. The reaction was performed with a standard palladium catalyst and ligand system, with the base being the sole variable.
Bases Selected for Comparison:
-
Potassium Carbonate (K₂CO₃): A widely used, cost-effective inorganic base.
-
Potassium Phosphate (K₃PO₄): A stronger inorganic base, often effective for challenging couplings.[9][10]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, known for the "cesium effect," which can enhance reaction rates and yields.[11][12]
-
Potassium tert-butoxide (t-BuOK): A very strong, non-nucleophilic organic base.
Comparative Performance Data
The reactions were monitored until completion or for a maximum of 12 hours. Yields were determined by LC-MS analysis against a standard.
| Base | pKa (of conjugate acid) | Solubility (in Dioxane/H₂O) | Reaction Time (h) | Yield (%) | Observations |
| K₂CO₃ | 10.3 | Moderate | 10 | 85% | Clean reaction, moderate rate. |
| K₃PO₄ | 12.3 | High | 4 | 96% | Rapid conversion, minimal side products. |
| Cs₂CO₃ | 10.3 | High | 5 | 94% | Fast and clean reaction, demonstrating the "cesium effect".[11][12] |
| t-BuOK | 19.0 | High | 2 | 72% | Very fast initial rate, but significant protodeboronation and side product formation observed. |
Analysis of Results:
The experimental data clearly indicate that Potassium Phosphate (K₃PO₄) is the optimal base for this specific transformation, providing the highest yield in the shortest time.
-
K₃PO₄ 's effectiveness can be attributed to its sufficient basicity to efficiently generate the boronate species without being overly harsh, which can lead to catalyst decomposition or side reactions.[13][14] Its high solubility in the aqueous/organic mixture ensures a homogeneous reaction environment.
-
Cs₂CO₃ also performed exceptionally well. The enhanced reactivity, often termed the "cesium effect," is not fully understood but may involve factors beyond simple basicity, such as increased solubility of intermediates or direct interaction with the palladium catalyst.[11][15] While highly effective, its higher cost is a consideration for large-scale synthesis.
-
K₂CO₃ proved to be a reliable and cost-effective option, delivering a good yield, albeit at a slower reaction rate. It remains a viable choice when reaction time is not a critical constraint.
-
t-BuOK , despite its strength, led to a lower yield. The highly basic conditions likely accelerated the competing protodeboronation of the electron-deficient boronic acid, a common side reaction where the C-B bond is cleaved by a proton source.[5]
Detailed Experimental Protocol (Using Optimal Base)
This protocol outlines the procedure for the Suzuki-Miyaura coupling using the optimized conditions with K₃PO₄.
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v, degassed)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromoanisole, this compound, Pd(dppf)Cl₂, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 4-bromoanisole is consumed (approx. 4 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.
Conclusion and Recommendations
The choice of base is a critical parameter for the successful Suzuki-Miyaura coupling of this compound.
-
Recommendation: Potassium phosphate (K₃PO₄) is highly recommended for this substrate, providing an excellent balance of reactivity, yield, and reaction time.
-
Alternative: Cesium carbonate (Cs₂CO₃) is an equally effective, albeit more costly, alternative.
-
Budget-Conscious Choice: Potassium carbonate (K₂CO₃) is a viable option when cost is a primary concern and longer reaction times are acceptable.
-
Caution: Strong bases like t-BuOK should be used with caution for this electron-deficient boronic acid due to the increased risk of protodeboronation.
By systematically evaluating the impact of different bases, researchers can optimize reaction conditions to achieve higher yields, reduce reaction times, and minimize impurities, ultimately accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. news-medical.net [news-medical.net]
- 4. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 15. quora.com [quora.com]
Navigating the Kinetics of Suzuki Reactions with Electron-Deficient Boronic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerhouse in modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] However, when one of the coupling partners is an electron-deficient boronic acid, the reaction kinetics can become sluggish and unpredictable, posing significant challenges for researchers in academia and the pharmaceutical industry. This guide provides an in-depth, comparative analysis of the kinetic profiles of various electron-deficient boronic acids in Suzuki-Miyaura reactions, supported by experimental data and detailed protocols to empower researchers in overcoming these synthetic hurdles.
The Challenge of Electron Deficiency in Suzuki Couplings
The success of a Suzuki-Miyaura coupling hinges on a delicate balance of electronic and steric factors. Electron-deficient boronic acids, characterized by the presence of electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) on the aryl ring, present a unique set of challenges that can significantly impact reaction rates and yields.
The primary obstacle lies in the transmetalation step of the catalytic cycle.[1][3] This crucial step involves the transfer of the organic moiety from the boron atom to the palladium center. The electron-withdrawing nature of the substituents on the boronic acid decreases the nucleophilicity of the aryl group, making this transfer less favorable and often rendering it the rate-determining step of the entire catalytic cycle.[1][4]
Furthermore, electron-deficient boronic acids are often more susceptible to protodeboronation , a detrimental side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct and a reduction in the overall yield.[5]
Comparative Performance of Electron-Deficient Boronic Acids
| Boronic Acid Type | Representative Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Kinetic Considerations |
| Strongly Deactivated | 4-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | The strong electron-withdrawing nature of the nitro group significantly slows transmetalation.[4] |
| 2-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | 45 | Steric hindrance from the ortho-nitro group severely impedes the reaction.[3][4] | |
| Moderately Deactivated | 4-(Trifluoromethyl)phenylboronic acid | Aryl Halide | - | - | - | - | - | ~3.0 (Relative Initial Rate) | Electron-withdrawing groups decrease the nucleophilicity of the aryl group, slowing transmetalation.[1] |
| Fluorinated | 2,6-Difluorophenylboronic acid | Aryl Chloride | XPhos Precatalyst | K₃PO₄ | THF | rt or 40 | 0.5 - 2 | Excellent | Prone to rapid protodeboronation; requires fast catalyst activation.[6][7] |
| Heterocyclic | 2-Furanboronic acid | Aryl Chloride | XPhos Precatalyst | K₃PO₄ | THF | rt or 40 | 0.5 | Excellent | Susceptible to decomposition under basic conditions.[6] |
Optimizing Catalytic Systems for Electron-Deficient Partners
The choice of the palladium catalyst and associated ligands is paramount to overcoming the kinetic barriers presented by electron-deficient boronic acids. Traditional catalysts like Pd(PPh₃)₄ may prove insufficient for these challenging couplings.
Buchwald-type ligands , which are bulky, electron-rich phosphines, have emerged as a cornerstone for facilitating Suzuki reactions with difficult substrates.[8] Ligands such as SPhos , XPhos , and RuPhos are designed to:
-
Promote Oxidative Addition: The electron-rich nature of these ligands facilitates the initial oxidative addition of the aryl halide to the palladium(0) center.
-
Accelerate Reductive Elimination: Their steric bulk promotes the final reductive elimination step, releasing the desired biaryl product and regenerating the active catalyst.
-
Stabilize the Catalytic Species: These ligands can help prevent catalyst decomposition, leading to higher turnover numbers.
The development of palladium precatalysts , such as the XPhos precatalyst, has further revolutionized the field. These air- and moisture-stable complexes allow for the rapid generation of the active Pd(0) species in situ, which is crucial for outcompeting the decomposition of unstable boronic acids.[6][7]
A Window into the Reaction: Kinetic Monitoring by In-situ NMR Spectroscopy
To truly understand and optimize Suzuki reactions with electron-deficient boronic acids, real-time monitoring of the reaction progress is invaluable. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural and quantitative information as the reaction unfolds.[9][10]
Experimental Workflow for Kinetic Analysis
A systematic approach is essential for obtaining reliable kinetic data. The following workflow outlines the key steps for a kinetic study using in-situ NMR.
Caption: Experimental workflow for kinetic analysis of Suzuki reactions using in-situ NMR.
Detailed Protocol for In-situ NMR Monitoring
This protocol provides a general methodology for the kinetic analysis of a Suzuki-Miyaura coupling reaction involving an electron-deficient boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely powdered)
-
Anhydrous, deuterated solvent (e.g., THF-d₈, Dioxane-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, known concentration)
-
NMR tube with a J. Young valve or equivalent seal
Procedure:
-
Preparation: In a glovebox, weigh the aryl halide, electron-deficient boronic acid, base, and internal standard into an NMR tube.
-
Solvent Addition: Add the deuterated solvent to the NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0) before the addition of the catalyst to confirm the initial concentrations and ensure all components are soluble.
-
Reaction Initiation: In the glovebox, add the palladium precatalyst to the NMR tube, seal it, and quickly transfer it to the pre-heated NMR spectrometer. This marks the beginning of the reaction (t=0).
-
Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate. For faster reactions, spectra may be acquired every few minutes, while for slower reactions, the interval can be longer.
-
Data Processing: Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals corresponding to a non-overlapping peak of the starting aryl halide, the product, and the internal standard.
-
Concentration Calculation: Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
-
Kinetic Analysis: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial rate, rate constant, and reaction order can be determined.[11]
The Catalytic Cycle in Focus
Understanding the elementary steps of the Suzuki-Miyaura catalytic cycle is crucial for interpreting kinetic data and troubleshooting challenging reactions.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Concluding Remarks
The kinetic study of Suzuki reactions with electron-deficient boronic acids is a challenging yet rewarding endeavor. By understanding the underlying mechanistic principles, carefully selecting the catalytic system, and employing robust reaction monitoring techniques like in-situ NMR, researchers can overcome the hurdles posed by these substrates. The insights gained from such studies are not only crucial for optimizing specific synthetic transformations but also contribute to the broader understanding of palladium-catalyzed cross-coupling reactions, ultimately accelerating the discovery and development of new molecules with impactful applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. azom.com [azom.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Spectroscopic Analysis of Byproducts from 2-Fluoro-4-(morpholinomethyl)phenylboronic Acid Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the purity of reaction products is paramount. When employing versatile reagents like 2-Fluoro-4-(morpholinomethyl)phenylboronic acid, a thorough understanding and characterization of potential byproducts are critical for ensuring the efficacy and safety of the final active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of spectroscopic techniques for the analysis of common byproducts encountered in reactions involving this valuable building block.
The Imperative of Byproduct Analysis
This compound is a key intermediate in the synthesis of numerous compounds of pharmaceutical interest, largely due to its utility in Suzuki-Miyaura cross-coupling reactions.[1][2] However, the inherent reactivity of the boronic acid moiety can lead to the formation of several undesired species. The presence of these byproducts can complicate purification, reduce yields, and potentially introduce toxic impurities into the final product. Therefore, robust analytical methods are essential for their detection and quantification.
Common Byproducts in Reactions of this compound
Based on the well-established chemistry of arylboronic acids, the following byproducts are commonly observed:
-
Protodeboronation Product: This involves the replacement of the boronic acid group with a hydrogen atom, yielding 1-fluoro-3-(morpholinomethyl)benzene. This side reaction is often promoted by aqueous basic conditions.[3][4]
-
Homocoupling Product: The palladium catalyst used in Suzuki-Miyaura couplings can also catalyze the dimerization of the starting boronic acid, leading to the formation of a symmetrical biaryl compound.[5]
-
Boroxine (Anhydride): Boronic acids can undergo dehydration to form a cyclic trimer known as a boroxine.[6][7][8] This process is often reversible in the presence of water.
The following diagram illustrates the formation of these common byproducts from the parent boronic acid.
Figure 1. Common byproduct formation pathways for this compound.
A Comparative Guide to Spectroscopic Analysis Techniques
The choice of analytical technique is critical for the unambiguous identification and quantification of these byproducts. This section compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and the analysis of reaction mixtures. For the byproducts of this compound reactions, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a comprehensive analytical solution.
Experimental Workflow for NMR Analysis
Figure 2. A typical experimental workflow for NMR-based byproduct analysis.
Performance Comparison of NMR Techniques
| NMR Experiment | Information Gained | Strengths | Limitations |
| ¹H NMR | Provides information on the proton environment of the molecule. Crucial for identifying the aromatic substitution pattern and the morpholine moiety. | High sensitivity, quantitative. | Signal overlap can occur in complex mixtures. |
| ¹³C NMR | Reveals the carbon skeleton of the byproducts. | Provides complementary structural information to ¹H NMR. | Lower sensitivity, longer acquisition times. |
| ¹⁹F NMR | Directly probes the fluorine atom, providing a clean spectrum for identifying and quantifying fluorine-containing species.[3] | High sensitivity, large chemical shift dispersion. | Only applicable to fluorine-containing compounds. |
| ¹¹B NMR | Directly observes the boron atom, allowing for the differentiation between the boronic acid, boroxine, and other boron-containing species.[9][10] | Specific to boron-containing compounds, sensitive to the coordination state of boron. | Broader signals can make quantification challenging. |
Detailed Protocol for ¹¹B NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the crude reaction mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Use a multinuclear NMR spectrometer. For ¹¹B NMR, a frequency of 128 MHz or higher is recommended.[10]
-
Acquisition Parameters:
-
Use a boron-free probe or a probe with a low boron background.
-
Acquire the spectrum with proton decoupling.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
Reference the spectrum to an external standard of BF₃·OEt₂ (δ 0.0 ppm).
-
-
Data Analysis:
-
The boronic acid will typically appear as a broad signal between δ 28-33 ppm.
-
The boroxine will appear as a sharper signal at a slightly downfield chemical shift, typically around δ 30-35 ppm.[11]
-
Integration of the signals can provide a semi-quantitative measure of the relative amounts of boronic acid and boroxine.
-
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weights of reaction components and for obtaining structural information through fragmentation analysis. For the byproducts of this compound reactions, Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful.
Experimental Workflow for LC-MS Analysis
Figure 3. A generalized workflow for LC-MS analysis of reaction byproducts.
Performance Comparison of MS Techniques
| Technique | Information Gained | Strengths | Limitations |
| LC-MS (ESI) | Provides molecular weight information for each component separated by HPLC. | High sensitivity and specificity, allows for quantification.[12] | In-source reactions, such as dehydration to boroxine, can complicate interpretation.[6] |
| High-Resolution MS (HRMS) | Provides accurate mass measurements, allowing for the determination of elemental composition. | Unambiguous identification of byproducts. | Requires more specialized instrumentation. |
| Tandem MS (MS/MS) | Provides structural information through fragmentation analysis. | Can help to differentiate between isomers. | Requires careful optimization of fragmentation conditions. |
Detailed Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water. Further dilute to 1-10 µg/mL for analysis.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (Positive Ion ESI):
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected molecular weights of the starting material and byproducts.
-
The natural isotopic distribution of boron (¹⁰B and ¹¹B) can aid in the identification of boron-containing species.[6]
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While not as structurally informative as NMR or MS, it can be a quick and simple method to detect the presence of certain byproducts, particularly the boroxine.
Performance of IR Spectroscopy
| Byproduct | Characteristic IR Bands | Strengths | Limitations |
| Boroxine | Strong B-O stretching vibrations in the 1300-1400 cm⁻¹ region.[13] | Quick and non-destructive. | Not suitable for complex mixtures, not quantitative. |
Summary and Recommendations
A multi-technique approach is often the most effective strategy for the comprehensive analysis of byproducts in reactions involving this compound.
-
For routine reaction monitoring and quantification: A combination of ¹H NMR and LC-MS is highly recommended. ¹H NMR provides rapid and quantitative information about the major components of the reaction mixture, while LC-MS offers sensitive detection and confirmation of the molecular weights of the byproducts.
-
For unambiguous structural elucidation: When the identity of a byproduct is unknown, a full suite of NMR experiments (¹H, ¹³C, ¹⁹F, and ¹¹B ) combined with High-Resolution Mass Spectrometry (HRMS) is the gold standard.
-
For rapid screening: IR spectroscopy can be a useful tool for quickly assessing the presence of significant amounts of boroxine.
By employing these spectroscopic techniques with a clear understanding of their strengths and limitations, researchers can confidently identify and quantify byproducts, leading to improved reaction optimization, more efficient purification strategies, and ultimately, higher quality final products.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of 2-Fluoro-4-(morpholinomethyl)phenylboronic Acid in Modern Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate biological efficacy of a target molecule. Among the vast arsenal of reagents available for carbon-carbon bond formation, substituted phenylboronic acids hold a preeminent position, largely due to their versatility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical analysis of a particularly valuable reagent: 2-Fluoro-4-(morpholinomethyl)phenylboronic acid and its pinacol ester derivative. We will explore its applications, compare its performance with alternative reagents, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Multifaceted Role of Fluorine and Morpholine in Bioactive Molecules
The unique substitution pattern of this compound imparts several advantageous properties to the resulting molecules. The strategic placement of a fluorine atom and a morpholinomethyl group is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.
-
The Fluoro Substituent: The introduction of a fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The high electronegativity of fluorine can alter the acidity of nearby protons and influence the overall electronic properties of the aromatic ring, which can be crucial for molecular recognition by biological targets.
-
The Morpholinomethyl Group: The morpholino moiety is a common feature in many approved drugs. Its inclusion can enhance aqueous solubility, which is often a challenge in drug development. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. The entire morpholinomethyl substituent can also serve as a steric and electronic modulator, influencing the overall conformation and reactivity of the molecule.
The combination of these two functionalities in a single building block makes this compound a highly sought-after reagent for the synthesis of complex, biologically active compounds.
Performance in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Overview
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals.[2] The performance of a boronic acid in this reaction is influenced by factors such as the electronic nature of the substituents on the phenyl ring and the reaction conditions.
While direct, head-to-head comparative studies for this compound are not extensively published in peer-reviewed literature, we can infer its reactivity and compare it to other fluorinated phenylboronic acids based on known trends and published examples. The electron-withdrawing nature of the fluorine atom can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Below is a table summarizing the performance of various fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions, providing a basis for comparison.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 | [1] |
| 3,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [3] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [4] |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90 | [5] |
Table 1: Comparative Yields of Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling Reactions.
The data indicates that fluorinated phenylboronic acids are generally excellent coupling partners in Suzuki-Miyaura reactions, often providing high yields under various conditions. The specific conditions, including the choice of catalyst, base, and solvent, are critical for optimizing the reaction outcome.
Application in the Synthesis of PI3K/Akt/mTOR Pathway Inhibitors
A significant application of building blocks like this compound is in the synthesis of kinase inhibitors, a major class of therapeutic agents, particularly in oncology. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[6]
Several patents describe the synthesis of potent PI3K and mTOR inhibitors that feature a core structure derived from the coupling of a substituted phenylboronic acid with a heterocyclic partner. For instance, the synthesis of 2-benzimidazolyl-6-morpholino-4-phenylpyrimidine derivatives as PI3K and mTOR inhibitors often involves a Suzuki-Miyaura coupling step.
Experimental Workflow: Synthesis of a Phenylpyrimidine Kinase Inhibitor Core
The following diagram illustrates a generalized workflow for the synthesis of a phenylpyrimidine core structure, a common motif in kinase inhibitors, utilizing a Suzuki-Miyaura coupling reaction.
A generalized synthetic workflow for a phenylpyrimidine core.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, detailed protocol for the Suzuki-Miyaura coupling of this compound pinacol ester with a heterocyclic halide. This protocol is based on established procedures for similar transformations and should be adapted and optimized for specific substrates.[4]
Materials:
-
This compound pinacol ester (1.0 eq)
-
Aryl or heteroaryl halide (e.g., 4,6-dichloro-2-(methylthio)pyrimidine) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound pinacol ester, the aryl/heteroaryl halide, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Add the palladium catalyst, Pd(dppf)Cl₂, to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.
Trustworthiness and Self-Validation: The success of this protocol relies on the careful exclusion of oxygen, the use of anhydrous solvents, and the purity of the reagents. The progress of the reaction should be diligently monitored to determine the optimal reaction time and prevent the formation of byproducts. The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Relationships in Suzuki-Miyaura Catalysis
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a series of key steps. Understanding these steps is crucial for troubleshooting and optimizing the reaction.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and its associated ligands is critical. Ligands like dppf stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps. For challenging couplings, more sophisticated and bulky phosphine ligands may be required.
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, DME) and water is often used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Conclusion and Future Outlook
This compound and its pinacol ester are valuable and versatile building blocks in modern organic synthesis, particularly for the construction of biologically active molecules. Their unique substitution pattern offers significant advantages in modulating the physicochemical and pharmacological properties of drug candidates. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this moiety into complex molecular architectures. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemica.com [medchemica.com]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-4-(morpholinomethyl)phenylboronic Acid
This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid and its associated waste streams. Developed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with practical laboratory applications to ensure safety, compliance, and environmental stewardship. The procedures outlined herein are designed to be a self-validating system, promoting a culture of safety and responsibility within the laboratory.
Guiding Principle: Proactive Waste Management
The cornerstone of chemical safety is the understanding that waste disposal begins before a single measurement is taken. For organoboron compounds like this compound, proper disposal is not an afterthought but an integral part of the experimental plan. These compounds, while invaluable in synthetic chemistry, require meticulous handling from acquisition to disposal to mitigate risks to personnel and the environment. All chemical waste must be managed in accordance with local, regional, and national regulations[1]. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash[1][2].
Hazard Profile and Risk Assessment
Table 1: Hazard Summary for 2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester | Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Disposal) | | :--- | :--- | :--- | :--- | :--- | | Skin Irritation |
| Warning | H315: Causes skin irritation.[3] | P501: Dispose of contents/container to an approved waste disposal plant.[3] | | Eye Irritation |
| Warning | H319: Causes serious eye irritation.[3] | | | Respiratory Irritation |
| Warning | H335: May cause respiratory irritation.[3] | |
Key Chemical Incompatibilities: Boronic acids as a class are incompatible with certain materials. To prevent hazardous reactions, waste containing this compound must be segregated from:
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE. The causality is clear: engineering controls like fume hoods are the first line of defense, but PPE is the essential final barrier protecting the user from direct exposure.
Table 2: Required PPE for Handling and Disposal
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or a face shield.[6][7] | Protects against splashes and airborne dust, preventing serious eye irritation. |
| Hand Protection | Nitrile gloves (inspect before use). | Prevents skin contact and irritation. Contaminated gloves must be disposed of as chemical waste. |
| Body Protection | Laboratory coat.[8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood.[3] | Prevents inhalation of dust, which can cause respiratory irritation. |
Step-by-Step Disposal Protocol
This protocol is designed to guide the user from the point of waste generation to its final, compliant disposal.
Step 1: Immediate Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[9] Do not mix different waste streams.[9] The following diagram outlines the initial decision-making process for characterizing and segregating waste.
Caption: Waste Segregation Decision Workflow
Step 2: Proper Waste Containerization
The integrity of the disposal process relies on the use of appropriate containers.
-
Selection: Use containers made of a material compatible with the waste. High-density polyethylene (HDPE) is suitable for most organic and aqueous solutions. Ensure the container is in good condition, free of cracks or defects.[9]
-
Closure: The container must have a tightly sealing screw cap. It must be kept closed at all times except when waste is being added.[9] This prevents the release of vapors and protects against spills.
-
Capacity: Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.
Step 3: Compliant Hazardous Waste Labeling
Regulatory compliance and safety demand precise labeling from the moment the first drop of waste is added.
-
Mandatory Fields: The label must be securely affixed to the container and include the following information:
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for the temporary storage of hazardous waste before its collection.[10]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[9] A designated area within a chemical fume hood is an excellent choice.
-
Segregation: Store the waste container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks. Ensure it is segregated from incompatible materials, particularly strong oxidizers, acids, and bases.[10]
-
Inspection: The SAA should be inspected weekly to check for any signs of container degradation or leakage.[10]
Step 5: Arranging for Final Disposal
-
Coordination: Once the waste container is full or has been in the SAA for the maximum allowed time (per institutional policy, often up to one year), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[9]
-
Documentation: Complete any required waste pickup forms, ensuring the information matches the container label.
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed and approved waste disposal facility, where it will be managed and disposed of using appropriate methods, such as high-temperature incineration.[4]
Overall Disposal Workflow
The following diagram provides a comprehensive overview of the entire disposal process, from the laboratory bench to final disposition.
References
- 1. carlroth.com [carlroth.com]
- 2. bsu.edu [bsu.edu]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
